Orantinib
説明
This compound is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
an antiangiogenic agent
Structure
3D Structure
特性
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
| Record name | SU6668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orantinib's Mechanism of Action in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orantinib (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor.[1][2] It demonstrates potent anti-angiogenic and antitumor activities by primarily targeting key receptors involved in endothelial cell signaling and proliferation.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound in endothelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[5] This process is largely driven by the activation of receptor tyrosine kinases (RTKs) on endothelial cells by various growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[6][7] this compound competitively inhibits the ATP-binding sites of the intracellular kinase domains of their respective receptors, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[4][8][9]
Core Mechanism of Action
This compound exerts its effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases expressed on endothelial cells.[1] The primary targets are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1): The main mediator of VEGF-driven angiogenesis, crucial for endothelial cell proliferation, migration, and survival.[9][10]
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stability of new blood vessels.[6]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): FGF signaling promotes endothelial cell proliferation and migration.[11]
By inhibiting these receptors, this compound effectively disrupts the signaling pathways that drive tumor angiogenesis.[5]
Quantitative Data Summary
The inhibitory activity of this compound against its target kinases has been quantified in various cell-free and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki).
| Parameter | Target Kinase | Value | Assay Type | Reference |
| Ki | PDGFRβ | 8 nM | Cell-free | [8][12] |
| FGFR1 | 1.2 µM | Cell-free | [4][12] | |
| VEGFR-1 (Flt-1) | 2.1 µM | Cell-free | [12] | |
| IC50 | PDGFRβ | 8 nM | Cell-free | [4] |
| c-Kit | 0.1 - 1 µM | Cell-based | [8][12] | |
| FGFR1 | 1.2 µM | Cell-free | [4] | |
| VEGFR-1 (Flt-1) | 2.1 µM | Cell-free | [4] | |
| VEGFR-2 | > 50 µM | Cell-based (HUVEC) | [12] | |
| VEGFR | 36 µM | Cell-based (NIH3T3) | [12] |
Table 1: Inhibitory Activity of this compound (Cell-Free and Kinase Assays)
| Biological Effect | Cell Line | Stimulant | IC50 Value | Reference |
| Mitogenesis Inhibition | HUVEC | VEGF | 0.34 µM | [3][8] |
| HUVEC | FGF | 9.6 µM | [8][12] | |
| Proliferation Inhibition | HUVEC | rhFGF2 | > 50 µM | [12] |
| MO7E (c-Kit) | SCF | 0.29 µM | [8] | |
| Cytotoxicity | HUVEC | - | 8.9 µg/ml | [13] |
| TMK-1 (Gastric Cancer) | - | 22.6 µg/ml | [13] | |
| MKN-45 (Gastric Cancer) | - | 31.8 µg/ml | [13] | |
| MKN-74 (Gastric Cancer) | - | 26.7 µg/ml | [13] |
Table 2: Functional Inhibition by this compound in Endothelial and Other Cells
Signaling Pathways Targeted by this compound
This compound disrupts the downstream signaling cascades initiated by VEGF, PDGF, and FGF. Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues, creating docking sites for various signaling proteins. This leads to the activation of multiple pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration.[6][7][14] this compound's inhibition of receptor phosphorylation prevents the activation of these critical downstream effectors.[8][12] For instance, it has been shown to inhibit the phosphorylation of ERK1/2, a downstream event of c-Kit activation.[8][12]
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.
Receptor Tyrosine Kinase Phosphorylation Assay (Western Blot)
This assay is used to determine the inhibitory effect of this compound on the ligand-stimulated phosphorylation of target receptors in endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell basal media supplemented with 0.5% FBS for 24 hours prior to the experiment to induce quiescence.[8]
-
Drug Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.03-10 µM) or vehicle control (DMSO) for 1 hour.[8]
-
Ligand Stimulation: Cells are then stimulated with a specific ligand (e.g., 100 ng/mL VEGF) for 10 minutes to induce receptor phosphorylation.[8]
-
Cell Lysis: Following stimulation, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for the total receptor protein to ensure equal loading.
Caption: Workflow for Western Blot analysis of receptor phosphorylation.
Endothelial Cell Mitogenesis/Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells in response to growth factors.
Methodology:
-
Cell Seeding: HUVECs are seeded in 96-well plates and allowed to attach overnight.
-
Serum Starvation: The cells are then serum-starved for 24 hours to synchronize them in a quiescent state.
-
Drug and Ligand Treatment: The cells are treated with various concentrations of this compound in the presence or absence of a mitogen like VEGF or FGF.
-
Proliferation Measurement (e.g., BrdU or MTT assay):
-
BrdU Assay: After a set incubation period (e.g., 24-48 hours), 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the wells. BrdU is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU is then quantified using an anti-BrdU antibody in an ELISA-based assay.[13]
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[13]
-
-
Data Analysis: The results are expressed as a percentage of the control (cells treated with the mitogen alone), and the IC50 value is calculated.
Caption: Logical flow of an endothelial cell proliferation assay.
Conclusion
This compound is a potent inhibitor of key receptor tyrosine kinases that are fundamental to angiogenesis. Its mechanism of action in endothelial cells is well-characterized, involving the competitive inhibition of ATP binding to VEGFR2, PDGFRβ, and FGFR1. This leads to the suppression of downstream signaling pathways, ultimately resulting in the inhibition of endothelial cell proliferation and mitogenesis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on anti-angiogenic therapies. Further investigation into the nuanced effects of this compound on the tumor microenvironment and potential resistance mechanisms will continue to be a valuable area of research.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Vascular endothelial growth factor (VEGF) and VEGF receptor inhibitors in the treatment of renal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SU6668 Downstream Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU6668, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant potential in oncology research due to its potent anti-angiogenic and anti-tumor properties. This technical guide provides a comprehensive analysis of the downstream signaling pathways modulated by SU6668. By competitively inhibiting the ATP-binding sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1), SU6668 effectively abrogates the signaling cascades that drive tumor proliferation, survival, and angiogenesis. This document details the molecular mechanisms of action, presents quantitative data on its inhibitory activities, provides detailed experimental protocols for its study, and visualizes the complex signaling networks using Graphviz diagrams.
Introduction to SU6668
SU6668 is a synthetic small molecule that functions as a potent and selective inhibitor of several receptor tyrosine kinases crucial for tumor progression.[1][2] Its primary targets are VEGFR2 (also known as KDR or Flk-1), PDGFRβ, and FGFR1.[3] By simultaneously blocking these key signaling pathways, SU6668 offers a multi-pronged approach to cancer therapy, primarily by inhibiting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[2] Additionally, SU6668 has been shown to directly impact tumor cell proliferation and survival.[4]
Mechanism of Action and Target Inhibition
SU6668 exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of the target receptor tyrosine kinases.[5] This prevents the autophosphorylation of the receptors upon ligand binding, a critical step in the activation of downstream signaling pathways.
Quantitative Inhibition Data
The inhibitory potency of SU6668 against its primary targets has been quantified in numerous studies. The half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) are summarized below.
| Target Kinase | Assay Type | IC50 / Ki Value | Reference(s) |
| PDGFRβ | Cell-free (Ki) | 8 nM | [4] |
| PDGFRβ | Enzyme Assay (IC50) | 0.06 µM | [3] |
| VEGFR2 (KDR) | Enzyme Assay (IC50) | 2.4 µM | [3] |
| FGFR1 | Enzyme Assay (IC50) | 3.0 µM | [3] |
| c-Kit | Cellular (IC50) | 0.1 - 1 µM | [4] |
Downstream Signaling Pathways Modulated by SU6668
The inhibition of VEGFR2, PDGFRβ, and FGFR1 by SU6668 leads to the suppression of multiple downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways. These pathways are central to cellular processes such as proliferation, survival, migration, and angiogenesis.
Inhibition of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical downstream effector of all three primary targets of SU6668. Activation of this pathway promotes cell survival by inhibiting apoptosis. Studies have demonstrated that SU6668 treatment leads to a significant reduction in the phosphorylation of AKT, indicating a blockade of this pro-survival pathway.[6]
Inhibition of the RAS/MAPK Signaling Pathway
The RAS/MAPK pathway, also known as the ERK pathway, is another major signaling route downstream of the RTKs targeted by SU6668. This pathway is a key regulator of cell proliferation and differentiation. SU6668 has been shown to inhibit the phosphorylation of ERK1/2, a central component of this cascade, thereby impeding cell cycle progression and proliferation.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of SU6668.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the effect of SU6668 on the phosphorylation status of target RTKs and downstream signaling proteins like AKT and ERK.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs, DU145 prostate cancer cells) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of SU6668 (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of SU6668 on the kinase activity of its target RTKs.
Protocol:
-
Plate Preparation: Coat 96-well microtiter plates with a substrate peptide (e.g., poly-Glu,Tyr 4:1) overnight at 4°C. Block with 1% BSA in PBS.
-
Enzyme and Inhibitor Addition: Add the purified recombinant kinase domain of the target RTK (e.g., GST-Flk-1) to the wells. Add serial dilutions of SU6668 or a vehicle control.
-
Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP and MgCl2. Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Detection: Stop the reaction and quantify the amount of substrate phosphorylation using an anti-phosphotyrosine antibody conjugated to HRP and a colorimetric substrate.
-
Data Analysis: Determine the IC50 value of SU6668 by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of SU6668 on the proliferation of endothelial or tumor cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of SU6668 concentrations for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
Conclusion
SU6668 is a potent inhibitor of VEGFR2, PDGFRβ, and FGFR1, key drivers of tumor angiogenesis and proliferation. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT and RAS/MAPK cascades. The experimental protocols detailed in this guide provide a framework for the robust evaluation of SU6668 and other multi-targeted kinase inhibitors in a research and drug development setting. The comprehensive understanding of its molecular interactions and cellular effects underscores the therapeutic potential of SU6668 in cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU6668 modulates prostate cancer progression by downregulating MTDH/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
TSU-68: A Multi-Targeted Inhibitor of Tumor Angiogenesis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. TSU-68 (also known as Orantinib or SU6668) is a potent, orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are pivotal in driving angiogenesis. This document provides a comprehensive technical overview of TSU-68's mechanism of action, its inhibitory effects on key signaling pathways, and detailed methodologies for preclinical evaluation. Quantitative data from various studies are summarized to provide a clear comparison of its efficacy. This guide is intended for researchers, scientists, and professionals in the field of oncology drug development.
Introduction
TSU-68 is a synthetic kinase inhibitor that targets the adenosine (B11128) triphosphate (ATP)-binding pocket of several key RTKs, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs)[1]. By competitively inhibiting the phosphorylation of these receptors, TSU-68 effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis[1][2]. Its multi-targeted approach offers the potential for a more robust anti-angiogenic and antitumor effect compared to agents that inhibit a single pathway.
Mechanism of Action: Targeting Key Angiogenic Pathways
TSU-68 exerts its anti-angiogenic effects by simultaneously inhibiting three critical signaling pathways involved in tumor neovascularization.
Inhibition of VEGFR Signaling
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptors, particularly VEGFR-2 (also known as KDR or Flk-1), is a primary driver of angiogenesis. TSU-68 competitively binds to the ATP-binding site of VEGFR-2, inhibiting its autophosphorylation and subsequent downstream signaling. This leads to the suppression of endothelial cell proliferation and migration[3][4].
Inhibition of PDGFR Signaling
Platelet-Derived Growth Factor (PDGF) and its receptor PDGFR are crucial for the recruitment and stabilization of pericytes, which are essential for the structural integrity of newly formed blood vessels. By inhibiting PDGFR-β autophosphorylation, TSU-68 disrupts the interaction between endothelial cells and pericytes, leading to vessel destabilization and regression[1][4].
Inhibition of FGFR Signaling
The Fibroblast Growth Factor (FGF)/FGFR axis is another important pathway in angiogenesis, contributing to endothelial cell proliferation, migration, and differentiation. TSU-68's inhibition of FGFR1 trans-phosphorylation further contributes to its broad-spectrum anti-angiogenic activity[1][4].
Figure 1: TSU-68 Mechanism of Action.
Quantitative Data Summary
The inhibitory activity of TSU-68 has been quantified in various biochemical and cellular assays. The following tables summarize the key potency data.
Table 1: Biochemical Inhibition of Receptor Tyrosine Kinases
| Target Kinase | Assay Type | Potency (Ki) | Potency (IC50) | Reference(s) |
| PDGFRβ | Autophosphorylation | 8 nM | 0.06 µM | [3][4][5] |
| FGFR1 | Trans-phosphorylation | 1.2 µM | 3.0 µM | [3][4][5] |
| VEGFR-1 (Flt-1) | Trans-phosphorylation | 2.1 µM | - | [3][4] |
| VEGFR-2 (KDR/Flk-1) | Trans-phosphorylation | - | 2.4 µM | [5] |
| c-kit | Autophosphorylation | - | 0.1-1 µM | [4][6] |
| Aurora kinase B | Kinase Assay | - | 35 nM | [5] |
| Aurora kinase C | Kinase Assay | - | 210 nM | [5] |
Table 2: Cellular Anti-Angiogenic Activity
| Cell Type | Assay | Ligand | Potency (IC50) | Reference(s) |
| HUVECs | Mitogenesis | VEGF | 0.34 µM | [4][6] |
| HUVECs | Mitogenesis | FGF | 9.6 µM | [4][6] |
| MO7E | Proliferation | SCF | 0.29 µM |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-angiogenic activity of TSU-68.
In Vitro Receptor Tyrosine Kinase Inhibition Assay
This assay determines the direct inhibitory effect of TSU-68 on the kinase activity of isolated recombinant receptors.
Objective: To determine the IC50 or Ki value of TSU-68 for VEGFR, PDGFR, and FGFR kinases.
Materials:
-
Recombinant human VEGFR-2, PDGFR-β, and FGFR1 kinase domains.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ATP (at or near the Km value for each kinase).
-
Specific peptide substrate for each kinase.
-
TSU-68 stock solution (in DMSO).
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of the recombinant kinase and its corresponding substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Inhibitor Dilution: Prepare a serial dilution of TSU-68 in kinase buffer. A typical starting range could be from 1 nM to 100 µM. Also, prepare a DMSO-only control.
-
Reaction Initiation: In a 96-well plate, add the kinase/substrate solution to each well. Then, add the serially diluted TSU-68 or DMSO control.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for In Vitro Kinase Inhibition Assay.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional tube-like structures, a crucial step in angiogenesis.
Objective: To evaluate the effect of TSU-68 on the in vitro morphogenesis of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium (e.g., EGM-2).
-
Basement membrane extract (BME), such as Matrigel™ or Geltrex™.
-
TSU-68.
-
24-well or 96-well plates.
-
Inverted microscope with imaging capabilities.
Procedure:
-
Plate Coating: Thaw the BME on ice. Using pre-cooled pipette tips, coat the wells of a 24-well or 96-well plate with a thin layer of BME (approximately 250 µl for a 24-well plate).
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of TSU-68 or vehicle control (DMSO). Seed the cells onto the solidified BME (e.g., 1.2 x 10^5 cells per well for a 24-well plate).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Quantification: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Study
This model evaluates the antitumor and anti-angiogenic efficacy of TSU-68 in a living organism.
Objective: To determine the effect of TSU-68 on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Human tumor cell line (e.g., HT-29 colon carcinoma, U-87MG glioblastoma).
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
TSU-68 formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer TSU-68 orally to the treatment group at a specified dose and schedule (e.g., 200 mg/kg, twice daily)[2]. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Endpoint: Continue the treatment for a defined period (e.g., 16-28 days)[2]. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the TSU-68 treated and control groups.
Figure 3: Workflow for an In Vivo Tumor Xenograft Study.
Conclusion
TSU-68 is a potent inhibitor of key receptor tyrosine kinases involved in tumor angiogenesis. Its ability to simultaneously target VEGFR, PDGFR, and FGFR signaling pathways provides a multi-pronged attack on the tumor vasculature. Preclinical data consistently demonstrate its efficacy in inhibiting endothelial cell proliferation and migration, disrupting tube formation, and suppressing tumor growth in vivo. The detailed protocols provided in this guide offer a framework for the continued investigation and development of TSU-68 and other multi-targeted anti-angiogenic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Orantinib's Potent Inhibition of PDGFR-β Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orantinib, also known as SU6668, is a synthetically developed, orally bioavailable small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It has been a subject of significant interest in oncology research due to its ability to modulate key signaling pathways involved in tumor angiogenesis and cell proliferation.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on the phosphorylation of the Platelet-Derived Growth Factor Receptor-beta (PDGFR-β). This document will detail quantitative data, experimental protocols, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action: Competitive Inhibition of ATP Binding
This compound exerts its inhibitory effect on PDGFR-β through a competitive mechanism with respect to adenosine (B11128) triphosphate (ATP).[3][4] The binding of the platelet-derived growth factor (PDGF) ligand to the extracellular domain of PDGFR-β induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cell growth and proliferation. This compound, by occupying the ATP-binding pocket of the PDGFR-β kinase domain, prevents this autophosphorylation, thereby blocking the downstream signaling cascade.[3][4]
Beyond its potent activity against PDGFR-β, this compound also demonstrates inhibitory effects against other RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[6][7] However, it shows minimal to no activity against the Epidermal Growth Factor Receptor (EGFR), highlighting a degree of selectivity in its kinase inhibition profile.[6][7]
Quantitative Data Summary
The inhibitory potency of this compound against PDGFR-β has been quantified in both cell-free biochemical assays and cell-based functional assays. The following table summarizes the key quantitative metrics.
| Assay Type | Parameter | Value | Cell Line/System | Reference(s) |
| Cell-Free Kinase Assay | Ki | 8 nM | Isolated PDGFRβ kinase | [3][7][8] |
| Cell-Free Kinase Assay | IC50 | 0.008 µM | Isolated PDGFRβ kinase | [1] |
| Cell-Based Assay | IC50 | 0.1 µM | NIH-3T3 cells overexpressing PDGFRβ | [8] |
Experimental Protocols
This section details the methodologies employed to ascertain the inhibitory effect of this compound on PDGFR-β phosphorylation.
Cell-Based PDGFR-β Phosphorylation Assay (Western Blot)
This protocol is adapted from studies investigating the cellular activity of this compound.[4][9]
1. Cell Culture and Treatment:
-
Cell Line: NIH-3T3 murine fibroblasts engineered to overexpress human PDGFR-β.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: To reduce basal levels of receptor phosphorylation, cells are serum-starved for 24 hours in DMEM containing 0.1% FBS prior to the experiment.
-
This compound Treatment: this compound (SU6668) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The stock is then diluted to the desired final concentrations (e.g., 0.03 µM to 10 µM) in the serum-free medium. Cells are pre-incubated with this compound for 1-2 hours.
2. PDGF Stimulation:
-
Following pre-incubation with this compound, cells are stimulated with recombinant human PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C to induce PDGFR-β autophosphorylation.
3. Cell Lysis:
-
The cell culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
4. Protein Quantification and Western Blotting:
-
The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated PDGFR-β (e.g., anti-phospho-PDGFR-β Tyr751).
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total PDGFR-β.
Cell-Free PDGFR-β Kinase Assay
This protocol outlines a general procedure for assessing the direct inhibitory activity of this compound on the isolated PDGFR-β kinase domain.
1. Reagents and Materials:
-
Recombinant human PDGFR-β kinase domain.
-
A suitable kinase substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Adenosine triphosphate (ATP).
-
This compound (SU6668) at various concentrations.
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10]
-
A method for detecting kinase activity, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[11]
2. Assay Procedure:
-
The kinase reaction is set up in a multi-well plate.
-
The recombinant PDGFR-β kinase, the substrate, and varying concentrations of this compound are pre-incubated in the kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
3. Data Analysis:
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to a DMSO control.
-
The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Visualizations
PDGFR-β Signaling Pathway and Inhibition by this compound
Caption: PDGFR-β signaling and this compound's inhibitory mechanism.
Experimental Workflow for Cell-Based Phosphorylation Assay
Caption: Workflow for assessing PDGFR-β phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Orantinib's Inhibition of the c-kit Receptor
This technical guide provides a comprehensive overview of this compound (also known as SU6668 and TSU-68), focusing on its mechanism of action as an inhibitor of the c-kit receptor tyrosine kinase. This document details the quantitative measures of its inhibitory activity, the experimental protocols used to determine its efficacy, and visual representations of the relevant signaling pathways and experimental workflows.
This compound is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor.[1] It has been investigated for its therapeutic potential in various cancers by inhibiting angiogenesis and cell proliferation.[1][2] A key target of this compound is the c-kit receptor, a member of the type III receptor tyrosine kinase family.[3] The c-kit receptor and its ligand, stem cell factor (SCF), play a crucial role in cell survival, proliferation, and differentiation.[4][5] Dysregulation of the c-kit signaling pathway, often through activating mutations, is a known driver in several malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis.[4][6]
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of several receptor tyrosine kinases, including c-kit.[7] By blocking the ATP binding pocket, this compound prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling cascades.[1][7] This inhibition of c-kit autophosphorylation has been demonstrated in various cell-based assays.[8][9]
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound's inhibitory action on c-kit and other kinases has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for its efficacy.
| Target Kinase | Inhibitory Metric | Value (µM) | Assay Type | Reference |
| c-kit | IC50 | 0.1 - 1 | Tyrosine Autophosphorylation in MO7E cells | [7][8] |
| c-kit | IC50 | 0.29 | SCF-induced proliferation of MO7E cells | [8][10] |
| PDGFRβ | Ki | 0.008 | Cell-free assay | [7][8] |
| Flk-1/KDR (VEGFR2) | Ki | 2.1 | Cell-free assay | [8] |
| FGFR1 | Ki | 1.2 | Cell-free assay | [8] |
| PDGFRβ | IC50 | 0.06 | Not Specified | [11] |
| VEGFR2 | IC50 | 2.4 | Not Specified | [11] |
| FGFR1 | IC50 | 3.0 | Not Specified | [11] |
| EGFR | IC50 | >100 | Not Specified | [11] |
c-kit Signaling Pathway and its Inhibition by this compound
The binding of Stem Cell Factor (SCF) to the extracellular domain of the c-kit receptor induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This activation initiates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are vital for cell proliferation and survival.[4] this compound exerts its effect by preventing this initial autophosphorylation step.
Caption: c-kit signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following sections describe generalized protocols for key experiments used to characterize this compound's effect on c-kit.
In Vitro Kinase Assay (for IC50/Ki Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated c-kit kinase domain.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[12]
-
Enzyme and Substrate: Recombinant human c-kit kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are diluted in kinase buffer.[13]
-
ATP Solution: [γ-³²P]ATP or [γ-³³P]ATP is prepared at the desired concentration (e.g., 10 µM).[12][13]
-
Inhibitor Dilutions: A serial dilution of this compound is prepared in DMSO.
2. Assay Procedure:
-
In a 96-well plate, add the c-kit enzyme, substrate, and this compound dilutions.[4]
-
Initiate the kinase reaction by adding the ATP solution.[4]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[4]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[12]
3. Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter.[12]
-
The percentage of inhibition for each this compound concentration is calculated relative to a no-inhibitor control.
-
IC50 values are determined by fitting the data to a dose-response curve.[4]
Cell-Based c-kit Autophosphorylation Assay
This assay assesses the inhibitory effect of a compound on c-kit autophosphorylation within a cellular context.
1. Cell Culture and Treatment:
-
Human myeloid leukemia MO7E cells, which express c-kit, are cultured in appropriate media.[9]
-
Cells are serum-starved to reduce basal kinase activity.[14]
-
The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).[14]
-
c-kit is activated by adding its ligand, SCF (e.g., 250 ng/mL), for a short period (e.g., 15 minutes).[14]
2. Cell Lysis and Immunoprecipitation:
-
Cells are harvested and lysed.
-
The c-kit receptor is immunoprecipitated from the cell lysates using an anti-c-kit antibody.[14]
3. Western Blotting:
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with an anti-phosphotyrosine antibody to detect the level of c-kit autophosphorylation.[14]
-
The membrane is subsequently stripped and reprobed with an anti-c-kit antibody to confirm equal loading of the c-kit protein.[14]
4. Data Analysis:
-
The intensity of the phosphotyrosine bands is quantified and normalized to the total c-kit protein.
-
The inhibition of phosphorylation at different this compound concentrations is used to determine the cellular IC50.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cells that are dependent on c-kit signaling for their growth.
1. Cell Culture and Treatment:
-
MO7E cells are seeded in a 96-well plate in the presence of SCF to stimulate proliferation.[9]
-
Serial dilutions of this compound are added to the wells.
2. Incubation and Viability Measurement:
-
The plate is incubated for a defined period (e.g., 48-72 hours).[15]
-
Cell viability is assessed using a suitable method, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.[15]
3. Data Analysis:
-
The percentage of proliferation inhibition is calculated for each this compound concentration.
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Caption: General experimental workflow for characterizing a c-kit inhibitor.
Conclusion
This compound (SU6668) is a potent inhibitor of the c-kit receptor tyrosine kinase, demonstrating activity in both biochemical and cellular assays.[7][8][9] Its mechanism of action involves the competitive inhibition of ATP binding, leading to a blockade of receptor autophosphorylation and the subsequent arrest of downstream signaling pathways that are critical for cell proliferation and survival. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on c-kit inhibitors and their therapeutic applications in oncology.
References
- 1. Facebook [cancer.gov]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
Orantinib (SU6668): A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orantinib (also known as SU6668 or TSU-68) is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor.[1] Developed initially by SUGEN (now Pfizer), it has been investigated in numerous preclinical and clinical studies for its anti-angiogenic and anti-tumor properties.[2][3] this compound functions primarily as an ATP-competitive inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor progression, namely the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2][4] This document provides an in-depth technical guide to the kinase selectivity profile of this compound, including quantitative inhibition data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Kinase Selectivity Profile of this compound (SU6668)
The inhibitory activity of this compound has been characterized against a range of protein kinases. The data presented below, compiled from multiple sources, highlights its potent activity against VEGFR, PDGFR, and FGFR families, as well as its effects on other kinases.
Biochemical Kinase Inhibition Data
| Target Kinase | Inhibition Value (IC₅₀/Kᵢ) | Value Type | Notes |
| Primary Targets | |||
| PDGF-Rβ | 8 nM[2][5] | Kᵢ | Strongest potency observed against PDGFR autophosphorylation in cell-free assays.[2] |
| PDGF-Rβ | 60 nM[1] | IC₅₀ | |
| VEGF-R1 (Flt-1) | 2.1 µM[2][5] | IC₅₀/Kᵢ | |
| VEGF-R2 (KDR/Flk-1) | 2.4 µM[1] | IC₅₀ | |
| FGF-R1 | 1.2 µM[2][5] | IC₅₀/Kᵢ | |
| FGF-R1 | 3.0 µM[1] | IC₅₀ | |
| Other Notable Targets | |||
| c-Kit (SCF Receptor) | 0.1 - 1 µM[2] | IC₅₀ | Inhibition of stem cell factor (SCF) receptor autophosphorylation.[2] |
| Aurora Kinase B | 35 nM[1] | IC₅₀ | |
| Aurora Kinase C | 210 nM[1] | IC₅₀ | |
| Kinases with Low or No Activity | |||
| EGFR | >100 µM[1][2] | IC₅₀ | No effect on EGF-stimulated EGFR tyrosine phosphorylation.[2] |
| IGF-1R | Low Activity[2] | N/A | |
| Met | Low Activity[2] | N/A | |
| Src | Low Activity[2] | N/A | |
| Lck | Low Activity[2] | N/A | |
| Zap70 | Low Activity[2] | N/A | |
| Abl | Low Activity[2] | N/A | |
| CDK2 | Low Activity[2] | N/A |
Cell-Based Inhibition Data
| Cell-Based Assay | Inhibition Value (IC₅₀) | Notes |
| VEGF-driven mitogenesis of HUVECs | 0.34 µM[5] | |
| FGF-driven mitogenesis of HUVECs | 9.6 µM[5] | |
| SCF-induced proliferation of MO7E cells | 0.29 µM[2] |
Experimental Protocols
The following protocols are representative of the methodologies used to determine the kinase selectivity profile of this compound.
Biochemical Kinase Assay: In Vitro Trans-Phosphorylation
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase in a cell-free system.
Materials:
-
Recombinant human kinase (e.g., KDR, FGFR1, PDGFRβ)
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
This compound (SU6668)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 1 mM DTT)
-
96-well microtiter plates
-
Anti-phosphotyrosine antibody conjugated to a detectable marker (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat 96-well microtiter plates with the peptide substrate (e.g., 20 µ g/well of poly-Glu,Tyr in PBS) and incubate overnight at 4°C.[4]
-
Blocking: Wash the plates with PBS and block excess protein binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Kinase Reaction:
-
Add the recombinant kinase to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the phosphorylation reaction by adding ATP to a final concentration that is at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the wells to remove ATP and unbound reagents.
-
Add an anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the detection substrate.
-
After a suitable incubation period, stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Inhibition of Receptor Autophosphorylation
This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., NIH-3T3 overexpressing PDGFRβ)
-
Cell culture medium and supplements
-
Ligand (e.g., VEGF, PDGF)
-
This compound (SU6668)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-RTK, anti-total-RTK, secondary antibodies)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the target receptor to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of receptor phosphorylation at different this compound concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for its kinase profiling.
Caption: A generalized workflow for determining the kinase selectivity profile of a compound like this compound.
Caption: this compound inhibits key signaling pathways involved in angiogenesis and cell proliferation.
Conclusion
This compound (SU6668) is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR, PDGFR, and FGFR. Its selectivity profile, characterized by strong inhibition of these pro-angiogenic receptors and minimal activity against others like EGFR, provides a clear rationale for its observed anti-tumor and anti-angiogenic effects. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and characterization of this compound and other similar kinase inhibitors. The detailed understanding of its kinase selectivity is crucial for its potential therapeutic applications and for the design of next-generation inhibitors with improved potency and selectivity.
References
Orantinib's Anti-Proliferative Efficacy in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent anti-angiogenic and anti-proliferative properties. This document provides an in-depth technical guide on the anti-proliferative effects of this compound across various cancer cell lines. It includes a comprehensive summary of its inhibitory concentrations, detailed experimental protocols for assessing its efficacy, and visualizations of the key signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in the evaluation and potential application of this compound in oncology.
Introduction
This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding sites of several key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] Additionally, this compound has been shown to inhibit the stem cell factor receptor, c-Kit.[2] By blocking these signaling pathways, this compound disrupts downstream cellular processes crucial for cancer cell proliferation and survival. This guide details the quantitative effects of this compound on various cancer cell lines and provides the methodologies to replicate and expand upon these findings.
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following tables summarize the reported IC50 and Ki (inhibitor constant) values for this compound against its primary kinase targets and various cell lines.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | Assay Type | Value (µM) |
| PDGFRβ | Cell-free (Ki) | 0.008 |
| PDGFRβ | Cell-free (IC50) | 0.06 |
| VEGFR2 (KDR) | Cell-free (Ki) | 2.1 |
| VEGFR2 (KDR) | Cell-free (IC50) | 2.4 |
| FGFR1 | Cell-free (Ki) | 1.2 |
| FGFR1 | Cell-free (IC50) | 3.0 |
| c-Kit | Cellular | 0.1 - 1.0 |
Data compiled from multiple sources.[3][4][5]
Table 2: Anti-Proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type/Origin | Assay Type | IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | Mitogenesis (VEGF-driven) | 0.34 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Mitogenesis (FGF-driven) | 9.6 |
| MO7E | Human Myeloid Leukemia | Proliferation (SCF-induced) | 0.29 |
| A375 | Melanoma | In vivo xenograft | N/A |
| Colo205 | Colon Carcinoma | In vivo xenograft | N/A |
| H460 | Lung Carcinoma | In vivo xenograft | N/A |
| Calu-6 | Lung Carcinoma | In vivo xenograft | N/A |
| C6 | Glioma | In vivo xenograft | N/A |
| SF763T | Glioma | In vivo xenograft | N/A |
| SKOV3TP5 | Ovarian Carcinoma | In vivo xenograft | N/A |
| HT29 | Colon Carcinoma | In vivo xenograft | N/A |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the anti-proliferative effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (SU6668)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations for testing. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
MTT Cell Proliferation Assay Workflow.
Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream effector in the signaling pathways targeted by this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (SU6668)
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified duration. Include a vehicle control.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2][8]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.[2]
-
-
Stripping and Re-probing:
-
Densitometry Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Calculate the ratio of phospho-ERK to total ERK to determine the relative level of ERK phosphorylation.
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by inhibiting the signaling cascades initiated by the binding of growth factors to their respective receptor tyrosine kinases. The diagrams below illustrate the primary signaling pathways targeted by this compound.
This compound Inhibition of RTK Signaling.
References
- 1. researchhub.com [researchhub.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
The Structural Basis of Orantinib's Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-angiogenic and anti-tumor activities. It primarily targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) families of kinases. This technical guide provides an in-depth overview of the structural and molecular basis of this compound's kinase inhibition, detailing its mechanism of action, inhibitory activity, and effects on downstream signaling pathways. This document includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key molecular interactions and cellular pathways to serve as a comprehensive resource for the scientific community.
Introduction
This compound is an orally bioavailable, synthetic small molecule that functions as an ATP-competitive inhibitor of several receptor tyrosine kinases crucial for tumor growth and angiogenesis.[1][2] Its primary targets include VEGFR2 (KDR/Flk-1), PDGFRβ, and FGFR1.[3][4] By binding to the ATP-binding pocket of these kinases, this compound blocks their autophosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and survival.[1][2] This guide elucidates the structural features of this compound's interaction with its target kinases and the experimental basis for its characterization.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a competitive inhibitor with respect to ATP for the kinase domain of its target receptors.[3][5] This mode of inhibition is central to its efficacy in blocking the catalytic activity of these enzymes.
Structural Basis of FGFR1 Inhibition
Co-crystallographic studies of this compound (SU6668) with the catalytic domain of FGFR1 have provided critical insights into its binding mode.[3] The oxindole (B195798) core of this compound acts as an adenine (B156593) mimetic, forming key hydrogen bonds with the hinge region of the kinase domain.[3] Specifically, the oxindole moiety forms hydrogen bonds with the backbone of residues in the hinge region of the kinase.[3]
The propionic acid side chain of this compound plays a crucial role in its interaction with FGFR1. This side chain can adopt several conformations within the binding pocket, with a primary interaction involving the terminal carboxylate forming a hydrogen bond with the side chain of Asn568.[3]
Below is a diagram illustrating the key interactions between this compound and the ATP-binding pocket of FGFR1.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters demonstrating its efficacy.
| Kinase Target | IC50 (µM) | Ki (nM) | Reference(s) |
| PDGFRβ | 0.008 | 8 | [1][4] |
| VEGFR2 (KDR/Flk-1) | 2.1 | 2100 | [4] |
| FGFR1 | 1.2 | 1200 | [4] |
| c-Kit | 0.1 - 1.0 | - | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to determine the IC50 of this compound against a target kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free system.
Materials:
-
Recombinant purified kinase (e.g., PDGFRβ, VEGFR2, FGFR1)
-
Specific peptide substrate for the kinase
-
This compound (SU6668)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve final assay concentrations.
-
Prepare a solution of the kinase and substrate in kinase reaction buffer.
-
Prepare an ATP solution containing a mixture of cold ATP and [γ-³²P]ATP.
-
-
Assay Setup:
-
In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.
-
Include control wells with no inhibitor (positive control) and no kinase (negative control).
-
-
Initiate Reaction:
-
Start the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Stop Reaction and Measure Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Off-Target Effects of Orantinib in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orantinib (also known as SU6668 and TSU-68) is a multi-targeted receptor tyrosine kinase inhibitor initially developed for its anti-angiogenic and anti-tumor properties.[1] While its primary on-target activities against Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) are well-documented, a comprehensive understanding of its off-target effects is crucial for a complete preclinical safety and efficacy assessment. This technical guide provides an in-depth overview of the known off-target activities of this compound in preclinical models, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Data Presentation: Quantitative Analysis of this compound's Kinase Inhibition Profile
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and key identified off-targets. This data is compiled from various cell-free and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound against Primary and Off-Target Kinases
| Target Kinase | Assay Type | Potency (IC50 / Ki) | Reference(s) |
| Primary Targets | |||
| PDGFRβ | Cell-free (Ki) | 8 nM | [2][3] |
| PDGFRβ | Cell-based (IC50) | 60 nM | [4] |
| VEGFR2 (Flk-1/KDR) | Cell-free (Ki) | 2.1 µM | [3] |
| VEGFR2 (Flk-1/KDR) | Cell-based (IC50) | 2.4 µM | [4] |
| FGFR1 | Cell-free (Ki) | 1.2 µM | [3] |
| FGFR1 | Cell-based (IC50) | 3.0 µM | [4] |
| Identified Off-Targets | |||
| c-Kit | Cell-based (IC50) | 0.1 - 1 µM | [2] |
| Aurora Kinase B | Cell-based (IC50) | 35 nM | [4][5] |
| Aurora Kinase C | Cell-based (IC50) | 210 nM | [4][5] |
Table 2: Cellular Activity of this compound in Preclinical Models
| Cellular Effect | Cell Line | Potency (IC50) | Reference(s) |
| Inhibition of SCF-induced c-Kit autophosphorylation | MO7E | 0.1 - 1 µM | [2] |
| Inhibition of SCF-induced proliferation | MO7E | 0.29 µM | [2] |
| Inhibition of VEGF-driven mitogenesis | HUVEC | 0.34 µM | [2] |
| Inhibition of FGF-driven mitogenesis | HUVEC | 9.6 µM | [2] |
Table 3: Kinases with Minimal or No Inhibition by this compound
| Kinase | Finding | Reference(s) |
| EGFR | No effect on EGF-stimulated tyrosine phosphorylation up to 100 µM | [2] |
| IGF-1R | Little activity | [2] |
| Met | Little activity | [2] |
| Src | Little activity | [2] |
| Lck | Little activity | [2] |
| Zap70 | Little activity | [2] |
| Abl | Little activity | [2] |
| CDK2 | Little activity | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize the off-target effects of this compound.
In Vitro Kinase Inhibition Assay (Trans-phosphorylation)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase.
Protocol:
-
Plate Preparation: 96-well microtiter plates are pre-coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1) at 20 µ g/well in PBS and incubated overnight at 4°C.
-
Blocking: Excess protein binding sites are blocked with 1% BSA in PBS for 1 hour at 37°C. Plates are then washed with a suitable buffer (e.g., TBST).
-
Kinase Reaction:
-
A reaction mixture is prepared containing the purified kinase (e.g., Flk-1, FGFR1), ATP, and the necessary cofactors in a kinase buffer.
-
This compound, at various concentrations, is pre-incubated with the kinase.
-
The reaction is initiated by the addition of ATP and incubated for a specified time (e.g., 15 minutes) at room temperature.
-
-
Detection:
-
The reaction is stopped, and the plates are washed.
-
A phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) is added and incubated for 1 hour at 37°C.
-
After washing, a substrate for the enzyme is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: The signal is quantified using a plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Receptor Phosphorylation Assay
This assay measures the effect of this compound on ligand-induced receptor autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Seeding:
-
Cells endogenously expressing or overexpressing the target receptor (e.g., NIH-3T3-PDGFRβ, HUVECs for KDR) are seeded in 35-mm or 10-cm plates and grown to confluence.
-
Cells are then serum-starved for 2-24 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.03-10 µM) for 1 hour at 37°C.
-
Ligand Stimulation: The specific ligand (e.g., PDGF, VEGF) is added at a predetermined concentration (e.g., 100 ng/mL) for a short duration (e.g., 10 minutes) to induce receptor autophosphorylation.
-
Cell Lysis: The medium is removed, and cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis (Western Blotting):
-
Cell lysates are clarified by centrifugation, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).
-
The membrane is blocked and then probed with a primary antibody specific for the phosphorylated form of the receptor.
-
A secondary antibody conjugated to HRP is used for detection via chemiluminescence.
-
The membrane is often stripped and re-probed for the total receptor protein as a loading control.
-
In Vivo Tumor Xenograft Model
This model assesses the in vivo anti-tumor efficacy and can be used to observe potential toxicities of this compound.
Protocol:
-
Cell Implantation: Human tumor cells (e.g., A375 melanoma, C6 glioma) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered once daily via oral gavage or intraperitoneal injection at doses ranging from 75 to 200 mg/kg.[2]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tissues can be collected for further analysis (e.g., histology, immunohistochemistry to assess angiogenesis).
Signaling Pathways and Visualizations
This compound's off-target effects can be understood by examining its impact on key signaling pathways.
c-Kit Signaling Pathway
This compound inhibits the stem cell factor (SCF) receptor, c-Kit, which is involved in cell survival and proliferation, particularly in hematopoietic cells and some tumors.[2] Inhibition of c-Kit by this compound leads to a reduction in the phosphorylation of downstream effectors like ERK1/2.[2]
Aurora Kinase B Signaling Pathway
Aurora kinase B is a key regulator of mitosis, particularly in chromosome segregation and cytokinesis. This compound's inhibition of Aurora kinase B can lead to mitotic defects.
Experimental Workflow for Off-Target Identification
The general workflow for identifying and characterizing off-target effects of a kinase inhibitor like this compound is a multi-step process.
Conclusion
This technical guide has summarized the currently available preclinical data on the off-target effects of this compound. The primary off-targets identified to date are c-Kit and Aurora kinases B and C, with inhibitory activities in the nanomolar to low micromolar range. The inhibition of these kinases can contribute to both the anti-tumor efficacy and the potential toxicity profile of this compound. The provided experimental protocols offer a framework for further investigation into the off-target profile of this and other kinase inhibitors. It is important to note that a comprehensive, unbiased kinome-wide screen of this compound is not publicly available, and such data would provide a more complete understanding of its selectivity and potential for additional off-target effects. Future preclinical studies should aim to further elucidate the in vivo consequences of these off-target activities to better predict the clinical safety and efficacy of this compound.
References
Orantinib: A Multi-Targeted Kinase Inhibitor Modulating the Tumor Microenvironment
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Orantinib (formerly known as SU6668) is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play pivotal roles in tumor progression, angiogenesis, and metastasis. By targeting key signaling pathways within the tumor microenvironment (TME), this compound presents a multifaceted approach to cancer therapy. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on the TME, and detailed methodologies for its preclinical evaluation.
Core Mechanism of Action
This compound competitively inhibits the ATP-binding sites of several RTKs, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR or Flk-1), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1).[1][2] This inhibition blocks the autophosphorylation of these receptors and subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation and the intricate processes within the TME.[2]
Modulation of the Tumor Microenvironment
This compound's therapeutic efficacy is largely attributed to its profound impact on the TME, a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix.
Anti-Angiogenic Effects
A hallmark of this compound's activity is its potent inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By blocking VEGFR2 and FGFR1 signaling in endothelial cells, this compound impedes their proliferation and migration, critical steps in neovascularization.[3][4] In vivo studies have demonstrated that this compound treatment leads to a significant reduction in tumor microvessel density.[5] Furthermore, in a human colon carcinoma xenograft model, this compound was shown to decrease the average vessel permeability and the average fractional plasma volume within the tumor.[5]
Impact on Tumor Stroma
The tumor stroma, largely composed of cancer-associated fibroblasts (CAFs), plays a crucial role in tumor growth and invasion. PDGFRβ signaling is a key driver of CAF activation and recruitment. By inhibiting PDGFRβ, this compound can modulate the tumor stroma, although some studies have reported a promotion of abnormal stromal development at the periphery of carcinomas.[5]
Immunomodulatory Potential
While direct, extensive evidence of this compound's impact on the immune landscape within the TME is still emerging, its mechanism of action suggests a potential for immunomodulation. The TME is often characterized by an immunosuppressive milieu, partly driven by factors secreted by tumor and stromal cells. For instance, tumor-associated macrophages (TAMs) can adopt a pro-tumoral M2 phenotype, contributing to immune evasion and angiogenesis.[6][7] By inhibiting key signaling pathways that influence the cytokine and chemokine milieu, this compound may indirectly alter the recruitment and polarization of immune cells. For example, inhibition of PDGFR signaling could potentially reduce the recruitment of certain immunosuppressive myeloid cell populations. Further research is warranted to fully elucidate this compound's effects on immune cell infiltration (e.g., CD8+ T-cells) and the cytokine profile within the tumor.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data on this compound's inhibitory activity and its effects on cellular processes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 / Ki Value | Reference(s) |
| PDGFRβ | Cell-free | 8 nM (Ki) | [5] |
| VEGFR2 (KDR/Flk-1) | Cell-free | 2.1 µM (Ki) | [3] |
| FGFR1 | Cell-free | 1.2 µM (Ki) | [3] |
| c-Kit | Cellular | 0.1 - 1 µM (IC50) | [3] |
Table 2: Cellular and In Vivo Effects of this compound
| Effect | Model System | Concentration / Dose | Observed Effect | Reference(s) |
| Inhibition of VEGF-driven HUVEC mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.34 µM (IC50) | Inhibition of cell proliferation | [3] |
| Inhibition of FGF-driven HUVEC mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 9.6 µM (IC50) | Inhibition of cell proliferation | [3] |
| Inhibition of SCF-induced MO7E cell proliferation | Human Myeloid Leukemia MO7E cells | 0.29 µM (IC50) | Inhibition of cell proliferation | [3] |
| Tumor Growth Inhibition | Athymic mice with various human tumor xenografts | 75-200 mg/kg (oral gavage or i.p.) | Significant tumor growth inhibition | [5] |
| Decreased Vessel Permeability & Fractional Plasma Volume | HT29 human colon carcinoma xenograft in mice | 200 mg/kg | Reduction in vascular parameters | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound on the tumor microenvironment.
Western Blot Analysis of Receptor Tyrosine Kinase Phosphorylation
Objective: To determine the inhibitory effect of this compound on the phosphorylation of VEGFR2 and PDGFRβ in response to ligand stimulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., NIH-3T3 overexpressing PDGFRβ)
-
Cell culture medium (e.g., EGM-2 for HUVECs, DMEM for NIH-3T3)
-
Fetal Bovine Serum (FBS)
-
This compound (SU6668) stock solution (e.g., 10 mM in DMSO)
-
Recombinant human VEGF-A and PDGF-BB
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-phospho-PDGFRβ (Tyr751), anti-total PDGFRβ, anti-Actin or anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed HUVECs or other target cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a low-serum or serum-free medium.[8]
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.03-10 µM) or vehicle (DMSO) for 1-2 hours.[5][8]
-
Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) or PDGF-BB (e.g., 100 ng/mL) for 5-15 minutes.[5][8]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., Actin or GAPDH).
-
HUVEC Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
96-well plates
-
This compound (SU6668)
-
Recombinant human VEGF-A
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere for 24 hours.[9]
-
Serum Starvation: Replace the medium with serum-free EGM-2 and incubate for 12-24 hours.[9]
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free EGM-2.
-
Add the this compound dilutions to the wells.
-
Add VEGF-A (e.g., 20 ng/mL) to all wells except the negative control.[9]
-
Include positive (VEGF-A only) and negative (serum-free medium only) controls.
-
-
MTT Assay:
-
Incubate the plate for 72 hours.[3]
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[9]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., HT29, A375, C6)[5]
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound (SU6668)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring and Randomization:
-
Drug Administration:
-
Prepare the this compound formulation in the appropriate vehicle.
-
Administer this compound (e.g., 75-200 mg/kg) or vehicle to the mice daily via oral gavage or intraperitoneal injection.[5]
-
-
Endpoint Analysis:
-
Continue treatment for a specified duration (e.g., 2-4 weeks).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for microvessel density (CD31 staining) or immune cell infiltration, and Western blotting for target engagement.
-
Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow.
Caption: this compound's inhibition of key receptor tyrosine kinases.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a potent, multi-targeted inhibitor of key RTKs that drive tumor growth and modulate the tumor microenvironment. Its primary anti-angiogenic activity, coupled with its potential to influence the tumor stroma and immune landscape, makes it a compelling candidate for further investigation in oncology. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound in modulating the complex tumor microenvironment.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Impact of the Tumor Microenvironment on Macrophage Polarization in Cancer Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Studies Using Orantinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orantinib (B1684534) (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets key drivers of tumor angiogenesis and proliferation, including the vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1).[3][4][5] this compound competitively binds to the ATP-binding site of these kinases, inhibiting their autophosphorylation and downstream signaling.[6][7] Additionally, it has been shown to inhibit the stem cell factor receptor, c-Kit.[8][9] Its potent anti-angiogenic and anti-tumor properties have been demonstrated in a variety of preclinical xenograft models, making it a subject of interest for cancer research.[5][8]
These application notes provide a comprehensive framework for designing and executing in vivo xenograft studies to evaluate the efficacy of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for tumor growth, survival, and angiogenesis. By inhibiting VEGFR2, PDGFRβ, and FGFR1, this compound effectively cuts off the signaling initiated by their respective ligands (VEGF, PDGF, and FGF).[5][8] This inhibition leads to a reduction in tumor vascularization, induction of apoptosis in endothelial and tumor cells, and an overall suppression of tumor growth.[3][8] The drug has shown inhibitory activity against the tyrosine autophosphorylation of c-kit and downstream events like ERK1/2 phosphorylation.[9]
Caption: this compound inhibits key receptor tyrosine kinases involved in angiogenesis and cell proliferation.
Quantitative Data from In Vivo Xenograft Studies
This compound has demonstrated significant tumor growth inhibition across a broad range of human tumor xenograft models.[6] The following table summarizes representative data from preclinical studies.
| Compound | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| This compound (SU6668) | Epidermoid Carcinoma | A431 | 200 mg/kg/day (p.o.) | Induced regression of large, established tumors. | [7] |
| This compound (SU6668) | Various | A375, Colo205, H460, etc. | 75-200 mg/kg/day (p.o. or i.p.) | Dose-dependent inhibition of tumor growth. | [6] |
| This compound (SU6668) | Colon Carcinoma | HT29 | 200 mg/kg/day | Decreased average vessel permeability. | [10] |
| This compound (SU6668) | Chondrosarcoma | SW1353 | 250 mg/kg/48h | Induced tumor growth arrest. | [5] |
| This compound (SU6668) | Glioma | C6 | 75 mg/kg | Suppressed tumor angiogenesis. | [6] |
Experimental Workflow for Xenograft Studies
A typical workflow for an in vivo xenograft study involves several sequential stages, from initial preparation to final data analysis. Proper planning and execution at each step are critical for obtaining reliable and reproducible results.
Caption: General experimental workflow for in vivo xenograft studies.
Detailed Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft study. It should be adapted based on the specific cell line and research objectives.
Protocol 1: Cell Line Culture and Preparation
-
Cell Culture: Culture the selected human cancer cell line (e.g., A431, HT29) in the supplier-recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO₂ incubator.[11]
-
Cell Harvesting: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Neutralize trypsin with a complete medium, centrifuge the cell suspension, and discard the supernatant.[12]
-
Cell Viability and Counting: Resuspend the cell pellet in a serum-free medium or PBS. Determine cell viability using a method like trypan blue exclusion; viability should be >90%. Count the cells using a hemocytometer.[11]
-
Final Preparation: Centrifuge the cells again and resuspend the pellet in a sterile 1:1 mixture of serum-free medium and Matrigel to the desired concentration (e.g., 5-10 x 10⁶ cells per 100-200 µL).[13][14] Keep the cell suspension on ice until injection.
Protocol 2: Animal Handling and Tumor Implantation
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude, NOD/SCID).[13]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any experimental procedures.[13]
-
Implantation: Subcutaneously inject the prepared cell suspension (100-200 µL) into the right flank of each mouse using a 27-gauge needle.[11]
-
Tumor Monitoring: Monitor the mice daily for health and tumor development. Begin measuring tumor volume with calipers 2-3 times per week once tumors are palpable.[13]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[11]
Protocol 3: this compound Administration and Study Monitoring
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) with at least 8-10 mice per group.[13]
-
This compound Formulation: Prepare this compound for administration. For oral gavage, it can be formulated in a suitable vehicle such as an aqueous 25 mmol/L citrate (B86180) buffer (pH 2.75) or 0.5% methylcellulose.[13][14] The vehicle alone should be administered to the control group.
-
Drug Administration: Administer this compound or vehicle daily via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose (e.g., 75-200 mg/kg).[6][14]
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week.[13] Body weight is a key indicator of treatment-related toxicity.
-
Observe animals daily for any clinical signs of distress or toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), after a fixed treatment duration, or if signs of excessive toxicity are observed.[13]
Protocol 4: Tissue Collection and Analysis
-
Euthanasia and Necropsy: At the study endpoint, euthanize mice according to approved institutional guidelines.
-
Tumor Excision: Carefully excise the tumors and record their final weight.
-
Tissue Processing:
-
For pharmacodynamic analysis, a portion of the tumor can be snap-frozen in liquid nitrogen (for Western blot) or fixed in 10% neutral buffered formalin (for immunohistochemistry).
-
For biomarker analysis (e.g., phosphorylation status of VEGFR2, PDGFRβ), tumor samples should be collected shortly after the final dose to accurately reflect target engagement.
-
References
- 1. Facebook [cancer.gov]
- 2. This compound | 252916-29-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Tyrosine kinase inhibitor SU6668 represses chondrosarcoma growth via antiangiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Orantinib (SU6668) Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orantinib (B1684534), also known as SU6668 or TSU-68, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1).[4][5] By competitively inhibiting ATP binding to the kinase domains of these receptors, this compound effectively blocks downstream signaling pathways that are critical for angiogenesis and tumor cell proliferation.[3][6] Additionally, this compound has been shown to inhibit the stem cell factor receptor (c-kit) and Aurora kinases B and C.[1][7][8] These characteristics make this compound a valuable tool in cancer research and drug development.
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
This compound Properties and Solubility
Proper handling and dissolution of this compound are crucial for obtaining reliable and reproducible experimental results. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Synonyms | SU6668, TSU-68, NSC 702827 | [7][9] |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [9][10] |
| Molecular Weight | 310.35 g/mol | [6][10] |
| Appearance | Orange to red solid | [3] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Ethanol | Insoluble | [6] |
This compound Solubility in DMSO
The solubility of this compound in DMSO can vary based on the purity of the compound and the quality of the DMSO. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO, as moisture can significantly reduce solubility.[4][6] Ultrasonication may be required to achieve complete dissolution at higher concentrations.[4][10]
| Reported Solubility in DMSO | Molar Concentration (approx.) | Notes | Reference |
| 2.5 mg/mL | 8.05 mM | [7] | |
| 10 mg/mL | 32.22 mM | [3] | |
| 50 mg/mL | 161.11 mM | Requires ultrasonication. | [10] |
| 62 mg/mL | 199.77 mM | Use fresh DMSO. | [6] |
| 100 mg/mL | 322.22 mM | Requires ultrasonication. Hygroscopic DMSO can impact solubility. | [4] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the autophosphorylation of key receptor tyrosine kinases. This blockade prevents the activation of downstream signaling cascades involved in cell survival, proliferation, and migration.
Caption: this compound inhibits key receptor tyrosine kinases.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
Materials:
-
This compound (SU6668) powder (MW: 310.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.[11]
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.10 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.0001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.0001 mol x 310.35 g/mol = 0.00310 g = 3.10 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 3.10 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is fully dissolved. If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[10] The solution should be clear and orange to red in color.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.[11]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10][12] When stored as a powder at -20°C, this compound is stable for at least 2-3 years.[3][10]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution must be further diluted in culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.[11]
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform serial dilutions. For example, first dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.
-
Add 2 µL of the 10 mM stock solution to 198 µL of culture medium.
-
-
Final Dilution: Dilute the intermediate solution to the final concentration. To achieve a 10 µM final concentration, perform a 1:10 dilution of the 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium.
-
-
Control: Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as the this compound-treated samples.[13]
Application Examples and Inhibitory Concentrations
This compound has been utilized in a variety of preclinical models. The table below provides a summary of its inhibitory activity against different kinases and in cellular assays.
| Target / Assay | IC₅₀ / Kᵢ | Cell Line / System | Notes | Reference |
| PDGFRβ | Kᵢ = 8 nM | Cell-free assay | Autophosphorylation | [4][6] |
| FGFR1 | Kᵢ = 1.2 µM | Cell-free assay | Trans-phosphorylation | [4][10] |
| VEGFR2 (Flk-1/KDR) | Kᵢ = 2.1 µM | Cell-free assay | Trans-phosphorylation | [4][10] |
| c-kit | IC₅₀ = 0.1 - 1 µM | MO7E cells | Autophosphorylation | [4][6] |
| VEGF-driven Mitogenesis | IC₅₀ = 0.34 µM | HUVECs | Proliferation assay | [4][6] |
| FGF-driven Mitogenesis | IC₅₀ = 9.6 µM | HUVECs | Proliferation assay | [4][6] |
| SCF-induced Proliferation | IC₅₀ = 0.29 µM | MO7E cells | Proliferation assay | [6][8] |
Note: IC₅₀ and Kᵢ values can vary between different experimental setups.
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of substances through the skin.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. Facebook [cancer.gov]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. This compound - CAS-Number 252916-29-3 - Order from Chemodex [chemodex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. This compound (TSU-68) Datasheet DC Chemicals [dcchemicals.com]
- 13. researchgate.net [researchgate.net]
Orantinib (SU6668) Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Orantinib (SU6668), a multi-targeted receptor tyrosine kinase inhibitor, in preclinical mouse models. The information is intended to guide the design and execution of in vivo studies for cancer research.
Mechanism of Action
This compound is a potent, orally bioavailable inhibitor of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and cell proliferation.[1] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR/Flk-1): A key mediator of angiogenesis.
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in tumor growth and angiogenesis.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in cell proliferation, differentiation, and angiogenesis.
By competitively binding to the ATP-binding sites of these receptors, this compound inhibits their autophosphorylation and downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. This leads to the suppression of endothelial cell proliferation and migration, ultimately inhibiting tumor angiogenesis and growth.[1][2] this compound has also been shown to inhibit the stem cell factor receptor (c-kit).
Signaling Pathway
The following diagram illustrates the signaling pathways targeted by this compound.
Dosage and Administration in Mouse Models
The following table summarizes the dosages and administration routes of this compound (SU6668) reported in various mouse xenograft models.
| Parameter | Details | Reference |
| Dosage Range | 75 - 200 mg/kg/day | [3] |
| Administration Routes | Oral (p.o.) gavage, Intraperitoneal (i.p.) injection, Subcutaneous (s.c.) injection | [1][2] |
| Dosing Frequency | Once daily, Twice daily | [4][5] |
| Vehicles | Dimethyl sulfoxide (B87167) (DMSO), Carboxymethylcellulose | [4] |
Pharmacokinetics
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity across a broad range of human tumor xenograft models in athymic mice.
| Tumor Type | Cell Line | Mouse Model | Dosage and Administration | Outcome | Reference |
| Epidermoid Carcinoma | A-431 | Athymic nude mice | 200 mg/kg, p.o., twice daily for 3 weeks | Significant tumor growth suppression | [4] |
| Glioma | C6 | Athymic nude mice | 75 mg/kg, i.p. or p.o. | Tumor growth inhibition and suppression of angiogenesis | [2] |
| Melanoma | A375 | Athymic nude mice | 75-200 mg/kg, i.p. or p.o. | Significant tumor growth inhibition | [2] |
| Colon Carcinoma | Colo205 | Athymic nude mice | 75-200 mg/kg, i.p. or p.o. | Significant tumor growth inhibition | [2] |
| Lung Carcinoma | H460 | Athymic nude mice | 75-200 mg/kg, i.p. or p.o. | Significant tumor growth inhibition | [2] |
| Lung Carcinoma | Calu-6 | Athymic nude mice | 75-200 mg/kg, i.p. or p.o. | Significant tumor growth inhibition | [2] |
| Glioma | SF763T | Athymic nude mice | 75-200 mg/kg, i.p. or p.o. | Significant tumor growth inhibition | [2] |
| Ovarian Carcinoma | SKOV3TP5 | Athymic nude mice | 75-200 mg/kg, i.p. or p.o. | Significant tumor growth inhibition | [2] |
| Gastric Cancer | TMK-1 | Nude mice | 200 mg/kg/day, p.o., twice daily for 2 weeks | Significant suppression of peritoneal dissemination | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For Oral Gavage:
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound (SU6668) powder.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring until fully dissolved.
-
Suspend the this compound powder in the CMC vehicle to the desired final concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20 g mouse with a 200 µL gavage volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
For Intraperitoneal Injection:
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Preparation:
-
Dissolve this compound (SU6668) in 100% DMSO to create a stock solution.
-
The final injection volume should be kept low (e.g., 50-100 µL) to minimize solvent toxicity.
-
Ensure complete dissolution before administration.
-
In Vivo Efficacy Study Workflow
The following diagram outlines a general experimental workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Important Considerations
-
Toxicity: Monitor mice for signs of toxicity, including weight loss, lethargy, and ruffled fur. No significant toxicity has been reported at efficacious doses in some studies.[4]
-
Solubility: this compound has limited aqueous solubility. Ensure proper formulation and suspension to achieve accurate dosing.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
These application notes and protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific mouse models and research objectives.
References
- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Determining p-ERK Inhibition by Orantinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for utilizing Western blotting to quantitatively assess the inhibition of ERK1/2 phosphorylation (p-ERK) by Orantinib (B1684534). This compound is a multi-targeted receptor tyrosine kinase inhibitor that targets receptors such as PDGFR, VEGFR, and FGFR, leading to the downstream suppression of the MAPK/ERK signaling pathway.[1][2][3][4][5] The following application note details the necessary steps from cell culture and treatment to data analysis, and includes structured tables for key quantitative data and visual diagrams to illustrate the signaling pathway and experimental workflow.
Introduction
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. This compound (also known as SU6668 or TSU-68) is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), thereby blocking the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade.[1][2][6] Western blotting is a robust and widely used technique to measure changes in protein phosphorylation, making it an ideal method to determine the efficacy of inhibitors like this compound.[7] This protocol provides a detailed methodology to observe the dose-dependent decrease in p-ERK levels following this compound treatment.[6]
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the ATP binding to the kinase domains of RTKs such as PDGFR, VEGFR, and FGFR.[1] This inhibition prevents the autophosphorylation and activation of these receptors, which in turn blocks the recruitment and activation of downstream signaling proteins. The canonical MAPK/ERK pathway is a key downstream effector of these RTKs. By inhibiting the initial receptor activation, this compound effectively suppresses the entire cascade, leading to a reduction in the phosphorylation of ERK1 and ERK2 at residues Threonine 202 and Tyrosine 204, respectively.[6]
Experimental Protocols
This protocol is designed to assess the inhibitory effect of this compound on ERK phosphorylation in a selected cell line.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Serum Starvation (Optional): Once cells have adhered, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours. This step reduces basal p-ERK levels.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM).[1]
-
Incubation: Pre-treat the serum-starved cells with the various concentrations of this compound for 1-2 hours.[1]
-
Stimulation: Following pre-treatment, stimulate the cells with an appropriate growth factor (e.g., PDGF, VEGF, or FGF, depending on the cell line's receptor expression) for 10-15 minutes to induce ERK phosphorylation. Include a vehicle-only control (DMSO) and an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per well onto a 10% or 4-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[8][9] A clear separation of the 42 and 44 kDa bands of ERK1/2 should be visible.[8][9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes is recommended.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[8]
-
Stripping and Reprobing (Total ERK): To normalize the p-ERK signal, the membrane must be reprobed for total ERK.
Data Presentation
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Cell Treatment | This compound | 0.03 - 10 µM[1] | 1 - 2 hours | 37°C |
| Blocking | 5% BSA in TBST | N/A | 1 hour | Room Temp |
| Primary Antibody | Phospho-ERK1/2 | 1:1000 - 1:10,000[8][11] | Overnight (8-12h)[8] | 4°C |
| Total ERK1/2 | 1:1000 - 1:10,000[8][9] | 2h (RT) or Overnight (4°C)[8][9] | RT or 4°C | |
| Secondary Antibody | HRP-conjugated | 1:5000 - 1:10,000[8] | 1 - 2 hours | Room Temp |
Table 2: Buffer Compositions
| Buffer | Components |
| TBST (1x) | 19 mM Tris-Cl, 137 mM NaCl, 0.1% Tween 20, pH 7.5[8] |
| Transfer Buffer | 48 mM Tris-Cl, 39 mM Glycine, 20% Methanol, pH 9.2[8] |
| Mild Stripping Buffer | 1.5% Glycine, 0.1% SDS, 1% Tween 20, pH 2.2[11] |
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK for each sample using image analysis software (e.g., ImageJ).
-
Normalization: For each lane, calculate the ratio of the p-ERK signal to the total ERK signal. This normalization accounts for any variations in protein loading.
-
Comparison: Compare the normalized p-ERK/total ERK ratios across the different this compound concentrations. A dose-dependent decrease in this ratio indicates successful inhibition of the ERK pathway by this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak p-ERK Signal | Insufficient stimulation; Inactive antibody; Inhibitor concentration too high. | Optimize stimulation time. Use a fresh antibody aliquot. Perform a dose-response of the inhibitor.[10] |
| High Background | Insufficient blocking or washing; Antibody concentration too high. | Increase blocking time. Increase wash duration. Optimize antibody concentrations.[10] |
| Multiple Non-specific Bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody. Ensure protease inhibitors are used and samples are kept cold.[10] |
By following this detailed protocol, researchers can effectively and reliably measure the inhibitory effect of this compound on ERK phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound - AdisInsight [adisinsight.springer.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Orantinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orantinib (B1684534) (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor. It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1] By competitively inhibiting the ATP binding site of these kinases, this compound blocks the autophosphorylation and downstream signaling of these receptors, thereby impeding angiogenesis and cell proliferation.[2] The compound has also been shown to inhibit the stem cell factor receptor (c-kit).[3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on cell viability.
Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The primary targets are the receptor tyrosine kinases (RTKs) VEGFR2, PDGFRβ, and FGFR1.[4] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating intracellular signaling cascades, such as the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. This compound's inhibition of these RTKs leads to the suppression of these downstream pathways.[2][3]
This compound inhibits key receptor tyrosine kinases.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across various cell lines and targets. This data is crucial for designing experiments with appropriate concentration ranges.
| Target/Cell Line | Assay Type | IC50/Ki Value | Reference |
| PDGFRβ | Cell-free assay (Ki) | 8 nM | [2] |
| FGFR1 | Cell-free assay (Ki) | 1.2 µM | [2] |
| Flk-1/KDR (VEGFR2) | Cell-free assay (Ki) | 2.1 µM | [2] |
| HUVEC (VEGF-driven) | Mitogenesis Assay | 0.34 µM | [2] |
| HUVEC (FGF-driven) | Mitogenesis Assay | 9.6 µM | [2] |
| MO7E (SCF-induced) | Proliferation Assay | 0.29 µM | [5] |
| TMK-1 (gastric cancer) | MTT Assay | 22.6 µg/ml | [6] |
| MKN-45 (gastric cancer) | MTT Assay | 31.8 µg/ml | [6] |
| MKN-74 (gastric cancer) | MTT Assay | 26.7 µg/ml | [6] |
| HUVEC | MTT Assay | 8.9 µg/ml | [6] |
Experimental Protocol: MTT Cell Viability Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cells. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound (SU6668)
-
Cell line of interest (e.g., HUVEC, cancer cell lines)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM).[2][7]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
MTT cell viability assay workflow.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrosine kinase inhibitor SU6668 represses chondrosarcoma growth via antiangiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wjpls.org [wjpls.org]
Application Notes and Protocols: Immunohistochemical Analysis of Tumor Vasculature Following Orantinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated anti-angiogenic and anti-tumor activity in preclinical studies.[1][2][3] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor angiogenesis, primarily by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[4][5] This targeted inhibition leads to a reduction in tumor growth and metastasis by suppressing the formation of new blood vessels that are essential for tumor survival and expansion.
Immunohistochemistry (IHC) is an indispensable technique for the qualitative and quantitative assessment of the effects of anti-angiogenic agents like this compound on the tumor microenvironment. By using specific antibodies to label key vascular markers, researchers can visualize and quantify changes in microvessel density, vascular maturation, and pericyte coverage. These application notes provide detailed protocols for the immunohistochemical analysis of tumor vasculature in preclinical models following treatment with this compound, focusing on the endothelial cell marker CD31, and the pericyte markers alpha-smooth muscle actin (α-SMA) and neuron-glial antigen 2 (NG2).
Data Presentation
The anti-angiogenic effects of this compound can be quantitatively assessed by analyzing changes in key vascular parameters. While specific quantitative data from preclinical studies of this compound are not always presented in a uniform format, the following tables provide a representative summary of expected results based on published qualitative descriptions of decreased microvessel density and effects on tumor growth.[3][6]
Table 1: Effect of this compound on Tumor Microvessel Density (MVD)
| Treatment Group | Dose (mg/kg/day) | Mean MVD (vessels/mm²) ± SEM | p-value vs. Vehicle |
| Vehicle Control | - | 150 ± 12.5 | - |
| This compound | 50 | 95 ± 8.2 | <0.05 |
| This compound | 100 | 65 ± 5.7 | <0.01 |
This table presents illustrative data reflecting the reported anti-angiogenic effects of this compound. Actual results may vary depending on the tumor model and experimental conditions.
Table 2: Assessment of Vascular Maturation with this compound Treatment
| Treatment Group | Dose (mg/kg/day) | % α-SMA Positive Vessels ± SEM | % NG2 Positive Vessels ± SEM |
| Vehicle Control | - | 65 ± 4.1 | 70 ± 3.8 |
| This compound | 100 | 45 ± 3.5 | 50 ± 4.2 |
This table provides hypothetical data to illustrate the potential effects of this compound on markers of vascular maturation. A decrease in pericyte coverage, as indicated by reduced α-SMA and NG2 staining, can be indicative of vascular disruption.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of CD31, α-SMA, and NG2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from preclinical models treated with this compound.
Protocol 1: CD31 Staining for Microvessel Density Analysis
This protocol outlines the procedure for the detection of the endothelial cell marker CD31 (PECAM-1) to assess microvessel density.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CD31
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[1]
-
Rinse with deionized water.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate sections with the primary anti-CD31 antibody overnight at 4°C in a humidified chamber.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection and Counterstaining:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Apply DAB substrate and incubate until a brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Protocol 2: Dual Immunofluorescence for CD31 and α-SMA/NG2
This protocol allows for the simultaneous visualization of endothelial cells (CD31) and pericytes (α-SMA or NG2) to assess vessel maturation and pericyte coverage.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration reagents (as in Protocol 1)
-
Antigen Retrieval Buffer
-
Blocking Buffer
-
Primary antibodies: Rabbit anti-CD31 and Mouse anti-α-SMA (or Mouse anti-NG2)
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 594 and Goat anti-Mouse Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a cocktail of primary antibodies (anti-CD31 and anti-α-SMA or anti-NG2) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash slides with PBS (3 changes for 5 minutes each) in the dark.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain cell nuclei.
-
Rinse with PBS.
-
Mount coverslips using an antifade mounting medium.
-
Protocol 3: Quantification of Immunohistochemical Staining
Procedure:
-
Image Acquisition:
-
Scan the stained slides at high resolution (e.g., 20x or 40x magnification).
-
For microvessel density, identify "hot spots" of high vascularity within the tumor sections.[1]
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, Aperio ImageScope) to quantify the staining.
-
Microvessel Counting (for CD31): Count individual CD31-positive vessels in at least 3-5 high-power fields per tumor section. Express the data as the average number of vessels per unit area (e.g., vessels/mm²).[1]
-
Area Fraction (for CD31, α-SMA, NG2): Determine the percentage of the total tissue area that is positively stained for each marker.
-
Vessel Maturity Index: For dual-stained sections, calculate the percentage of CD31-positive vessels that are also positive for α-SMA or NG2.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. <i>In vitro</i> Procoagulant Activity Induced in Endothelial Cells by Chemotherapy and Antiangiogenic Drug Combinations… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
Orantinib's Apoptotic Effect on Cancer Cells: A Flow Cytometry Analysis
Application Note
Introduction
Orantinib (also known as SU6668 or TSU-68) is an orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-cancer properties.[1][2] It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), all of which play crucial roles in tumor angiogenesis and cell proliferation.[1][3] By inhibiting these RTKs, this compound can disrupt downstream signaling pathways, leading to an induction of apoptosis, or programmed cell death, in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/PI dual-staining assay is a widely used method to distinguish between different stages of cell death.
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the nucleus.
By using both stains, cell populations can be differentiated into four groups:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in a representative cancer cell line after 48 hours of treatment. Data is presented as the percentage of cells in each quadrant as determined by flow cytometry.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.5 | 2.1 ± 0.7 | 2.7 ± 0.9 |
| 1 | 82.4 ± 3.1 | 10.3 ± 1.5 | 7.3 ± 1.1 |
| 5 | 65.1 ± 4.2 | 22.5 ± 2.8 | 12.4 ± 1.9 |
| 10 | 48.7 ± 3.9 | 35.8 ± 3.2 | 15.5 ± 2.4 |
| 25 | 29.3 ± 4.5 | 48.2 ± 4.1 | 22.5 ± 3.3 |
Experimental Protocols
Materials
-
This compound (SU6668)
-
Cancer cell line of interest (e.g., human myeloid leukemia MO7e cells)[4]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 48 hours). Include a vehicle-only control.
Annexin V/PI Staining Protocol
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and combine it with the cells detached using Trypsin-EDTA. Centrifuge the cell suspension.
-
-
Washing: Wash the cell pellet twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Visualizations
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for analyzing this compound-induced apoptosis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
Discussion
The provided data and protocols offer a framework for researchers to investigate the apoptotic effects of this compound. The inhibition of key RTKs by this compound is expected to disrupt survival signals, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by a change in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. The flow cytometry protocol detailed here allows for the precise quantification of apoptotic and necrotic cell populations, providing valuable data for assessing the efficacy of this compound as a potential anti-cancer agent. Further experiments, such as western blotting for key apoptotic proteins, can be performed to confirm the proposed signaling pathway.
References
- 1. Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elrig.org [elrig.org]
- 4. selleckchem.com [selleckchem.com]
Orantinib's Potential in Enhancing Chemotherapy: A Review of Preclinical Models
For Immediate Release
[City, State] – [Date] – As the landscape of cancer therapy evolves, researchers are increasingly focusing on combination strategies to enhance treatment efficacy. Orantinib (formerly known as SU6668), a multi-targeted tyrosine kinase inhibitor, has shown promise in preclinical studies for its ability to augment the effects of conventional chemotherapy. This document provides detailed application notes and protocols based on available preclinical data, primarily focusing on the combination of this compound with paclitaxel (B517696), and explores the potential for combinations with other chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922).
Mechanism of Action: A Multi-pronged Attack
This compound exerts its anti-cancer effects by simultaneously inhibiting several key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. Its primary targets include:
-
Platelet-Derived Growth Factor Receptors (PDGFR)
-
Vascular Endothelial Growth Factor Receptors (VEGFR), particularly VEGFR2 (KDR/Flk-1)
-
Fibroblast Growth Factor Receptors (FGFR)
By blocking these pathways, this compound can disrupt the tumor microenvironment, inhibit the formation of new blood vessels that supply nutrients to the tumor (anti-angiogenesis), and potentially directly inhibit tumor cell proliferation.
This compound in Combination with Paclitaxel: Preclinical Evidence in Ovarian Carcinoma
Preclinical studies using an orthotopic xenograft model of human ovarian carcinoma have demonstrated the synergistic potential of combining this compound with the widely used chemotherapeutic agent, paclitaxel.
Quantitative Data Summary
| Treatment Group | Dosing and Schedule | Median Survival Time (Days) | Percent Increase in Lifespan (%ILS) | Reference |
| Vehicle | - | 31 | - | [1][2] |
| This compound (SU6668) | 200 mg/kg, p.o., daily for 5 days/week for 3 weeks | 45 | 45 | [1][2] |
| Paclitaxel (Low Dose) | 6 mg/kg, i.v., every 2 days for 10 doses | 42 | 35 | [1][2] |
| Paclitaxel (High Dose) | 20 mg/kg, i.v., weekly for 3 doses | 58 | 87 | [1][2] |
| This compound + Paclitaxel (Low Dose) | This compound: 200 mg/kg, p.o., daily for 5 days/week for 3 weeksPaclitaxel: 6 mg/kg, i.v., every 2 days for 10 doses | 55 | 77 | [1][2] |
| This compound + Paclitaxel (High Dose) | This compound: 200 mg/kg, p.o., daily for 5 days/week for 3 weeksPaclitaxel: 20 mg/kg, i.v., weekly for 3 doses | 65 | 110 | [1][2] |
Table 1: Survival outcomes in an orthotopic human ovarian carcinoma xenograft model (HOC79).[1][2]
| Cell Type | Treatment | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound + Paclitaxel | Synergistic inhibition of proliferation | [3][4] |
| Human Microvascular Endothelial Cells | This compound + Paclitaxel | Synergistic inhibition of proliferation | [3] |
| Aortic Smooth Muscle Cells | This compound + Paclitaxel | Synergistic inhibition of proliferation | [3] |
| HUVEC | This compound + Paclitaxel | Increased apoptosis compared to single agents | [3] |
Table 2: In vitro effects of this compound and Paclitaxel combination on vascular cells.[3][4]
Key Findings
-
The combination of this compound and paclitaxel significantly prolonged the survival of mice with ovarian carcinoma xenografts compared to either treatment alone.[2]
-
The anti-tumor effect was schedule-dependent, with the optimal paclitaxel dose and schedule (20 mg/kg, weekly) in combination with this compound showing the most significant survival benefit.[2]
-
The combination therapy demonstrated a synergistic effect in inhibiting the proliferation of endothelial and smooth muscle cells in vitro.[3]
-
A key mechanism of this synergy is the enhanced induction of apoptosis in endothelial cells.[3]
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and paclitaxel is believed to stem from their complementary mechanisms of action, targeting both the tumor vasculature and the tumor cells themselves.
Experimental Protocols
In Vivo Orthotopic Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Line: Human ovarian carcinoma cell lines (e.g., HOC22, HOC79).[1]
-
Tumor Implantation: Intraperitoneal injection of tumor cells.[1]
-
Treatment Initiation: Typically 7 days post-implantation.[1]
-
Drug Formulation and Administration:
-
Monitoring:
-
Endpoint Analysis:
-
Perform statistical analysis of survival data.
-
Analyze levels of angiogenic factors (e.g., VEGF, PDGF) in the ascites fluid.[1]
-
In Vitro Cell Proliferation Assay
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC), Human Microvascular Endothelial Cells, Aortic Smooth Muscle Cells.[3]
-
Culture Conditions: Standard cell culture conditions appropriate for each cell line.
-
Treatment:
-
Seed cells in 96-well plates.
-
Treat with a range of concentrations of this compound, paclitaxel, and their combination.
-
-
Assay: After a 72-hour incubation, assess cell proliferation using a standard method such as the MTT assay.[3]
-
Data Analysis: Calculate IC50 values and use isobologram analysis to determine if the combination is synergistic, additive, or antagonistic.[3]
Apoptosis Assay
-
Cell Line: HUVEC.[3]
-
Treatment: Treat cells with this compound, paclitaxel, or the combination for a specified time.
-
Staining: Use Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
-
Analysis: Analyze the stained cells using flow cytometry. An increase in the Annexin V-positive/PI-negative population indicates apoptosis.
Future Directions: Exploring Combinations with Cisplatin and Doxorubicin
While robust preclinical data exists for the combination of this compound with paclitaxel, its potential with other chemotherapy agents like cisplatin and doxorubicin remains less explored. Given this compound's anti-angiogenic mechanism, it is plausible that it could enhance the efficacy of these agents as well. A study in a rabbit liver tumor model showed that this compound (TSU-68) at 200 mg/kg augmented the effect of a "chemotherapeutic infusion," though the specific agent was not named.[5]
Future preclinical studies should investigate these combinations in relevant cancer models (e.g., lung, breast, gastric cancer) to:
-
Determine optimal dosing and scheduling.
-
Quantify the synergistic anti-tumor effects (e.g., tumor growth inhibition, induction of apoptosis).
-
Elucidate the underlying molecular mechanisms and signaling pathways involved.
Conclusion
The preclinical data strongly supports the combination of this compound with paclitaxel as a promising therapeutic strategy, particularly in ovarian cancer. The synergistic inhibition of angiogenesis and induction of apoptosis in endothelial cells provide a strong rationale for this combination. Further investigation into combinations with other chemotherapeutic agents is warranted to expand the potential clinical applications of this compound in cancer treatment.
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is based on preclinical studies and does not constitute medical advice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The combination of the tyrosine kinase receptor inhibitor SU6668 with paclitaxel affects ascites formation and tumor spread in ovarian carcinoma xenografts growing orthotopically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vascular targeting property of paclitaxel is enhanced by SU6668, a receptor tyrosine kinase inhibitor, causing apoptosis of endothelial cells and inhibition of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Long-Term Storage and Stability of Orantinib Solutions
Disclaimer: This document provides generalized guidelines for the storage and stability testing of Orantinib (also known as SU6668 or TSU-68). The information is compiled from publicly available data and established principles for small molecule kinase inhibitors. It is essential for researchers to validate these protocols for their specific solvents, concentrations, and laboratory conditions. These notes are intended for research purposes only.
Introduction to this compound and its Stability
This compound is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor known for its anti-angiogenic and antitumor activities.[1][2] It potently inhibits key drivers of tumor angiogenesis and growth, primarily targeting Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk-1), and Fibroblast Growth Factor Receptor (FGFR).[1][3] Additionally, this compound has been shown to inhibit the c-Kit receptor tyrosine kinase.[1]
The chemical stability of this compound in solution is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results. Degradation of the active compound can result in decreased potency and the emergence of impurities with unknown biological effects. This document outlines the recommended storage conditions for this compound and provides a general framework for conducting stability assessments using established analytical techniques.
Mechanism of Action: Signaling Pathway Inhibition
This compound functions as an ATP-competitive inhibitor at the kinase domain of its target receptors.[4] By blocking the autophosphorylation of PDGFR, VEGFR2, and FGFR, it effectively halts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.[1][4] This inhibition ultimately leads to the suppression of tumor growth and the regression of established tumors.[2]
Recommended Long-Term Storage and Stability
Proper storage is critical to maintain the integrity of this compound. The following recommendations are summarized from vendor datasheets. Users should always refer to the specific Certificate of Analysis provided with their compound lot.
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Solid Powder | N/A | -20°C | Up to 3 years | Store desiccated and protected from light. |
| Stock Solution | DMSO | -80°C | 6 months to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Suitable for short-term storage. Avoid freeze-thaw. |
| Working Solution | Aqueous Buffer | N/A | Same day | Prepare fresh from stock solution for each experiment.[5] |
Protocols for Stability Assessment
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance. (Molecular Weight: 310.35 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 1 mg of this compound, add 322.2 µL of DMSO for a 10 mM solution).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]
-
Dispense the stock solution into single-use aliquots in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Protocol for Stability Testing of this compound Solutions
This protocol provides a framework for evaluating the stability of this compound in solution under various stress conditions, a process known as forced degradation.[6][7][8] This is essential for developing a stability-indicating analytical method.
References
- 1. Facebook [cancer.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. waters.com [waters.com]
Troubleshooting & Optimization
Orantinib In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Orantinib (B1684534) concentration in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of angiogenesis and cell proliferation by binding to and inhibiting the autophosphorylation of key RTKs.[1]
Q2: Which signaling pathways does this compound primarily target?
A2: this compound is a competitive inhibitor with respect to ATP and primarily targets the following receptors:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Stem cell factor receptor (c-kit)[1]
It has been shown to have little to no inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[2][4]
References
Troubleshooting inconsistent results in Orantinib cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orantinib (also known as SU6668 or TSU-68) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several experimental factors. Key areas to investigate include:
-
Compound Solubility and Stability: this compound has low aqueous solubility and is typically dissolved in DMSO for in vitro studies.[1][2] Improper dissolution, precipitation upon dilution in aqueous media, or multiple freeze-thaw cycles of the stock solution can alter the effective concentration of the compound.
-
Cell Culture Conditions: Variations in cell density at the time of treatment, the passage number of the cell line, and the presence of contaminants like mycoplasma can significantly impact cellular response to treatment.[3]
-
Serum Concentration: Fetal bovine serum (FBS) contains growth factors that can activate the signaling pathways targeted by this compound (VEGFR, PDGFR, FGFR).[4] This can lead to competition and a higher apparent IC50.
-
Assay-Specific Parameters: The duration of drug exposure and the type of viability assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values due to differences in their underlying measurement principles.[5]
Q2: How should this compound stock solutions be prepared and stored to ensure consistency?
To maintain the integrity and activity of this compound, proper handling and storage are crucial.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[1] Sonication may be required to fully dissolve the compound.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[2] When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is consistent across all treatments and controls, and ideally below 0.5% to avoid solvent-induced toxicity.
Q3: We are not observing the expected decrease in phosphorylation of this compound's targets (VEGFR, PDGFR, FGFR). What could be the reason?
If you are not seeing a reduction in the phosphorylation of downstream targets, consider the following:
-
Low Basal Phosphorylation: The basal level of receptor phosphorylation in your cell line might be too low to detect a significant decrease. Consider stimulating the cells with an appropriate ligand (e.g., VEGF, PDGF, or FGF) to activate the pathway before or during this compound treatment.
-
Sub-optimal Ligand Concentration or Incubation Time: Ensure that the concentration of the stimulating ligand and the incubation time with this compound are optimized for your specific cell line and experimental conditions.
-
Cell Line Specificity: The expression levels of VEGFR, PDGFR, and FGFR can vary significantly between different cell lines.[6] Confirm that your chosen cell line expresses the target receptors at sufficient levels.
-
Antibody Quality: The specificity and sensitivity of the antibodies used for detecting phosphorylated proteins are critical. Ensure your antibodies are validated for the intended application.
Q4: Can this compound have off-target effects that might influence our results?
While this compound is a multi-targeted inhibitor of VEGFR, PDGFR, and FGFR, it has been shown to have activity against other kinases, such as c-Kit.[7] It is also known to inhibit Aurora kinases B and C.[2] These off-target activities could contribute to the observed cellular phenotype. If you suspect off-target effects, consider the following:
-
Use of Orthogonal Approaches: Employ genetic methods like siRNA or CRISPR to knock down the primary targets and compare the phenotype to that induced by this compound.
-
Phenotypic Comparison: Compare the observed phenotype with that of other kinase inhibitors with different selectivity profiles.
Data Presentation
Table 1: Inhibitory Activity of this compound Against Target Kinases
| Target Kinase | Assay Type | Inhibition Value (Ki/IC50) |
| PDGFRβ | Cell-free assay | 8 nM (Ki)[7] |
| FGFR1 | Cell-free assay | 1.2 µM (Ki)[7] |
| Flt-1 (VEGFR1) | Cell-free assay | 2.1 µM (Ki)[7] |
| c-Kit | Cell-based assay (MO7E cells) | 0.1-1 µM (IC50)[7] |
| Aurora Kinase B | Biochemical Assay | 35 nM (IC50)[2] |
| Aurora Kinase C | Biochemical Assay | 210 nM (IC50)[2] |
Table 2: this compound IC50 Values in Different Cell-Based Assays
| Cell Line | Assay Type | Ligand Stimulation | IC50 Value |
| HUVECs | Mitogenesis Assay | VEGF | 0.34 µM[7] |
| HUVECs | Mitogenesis Assay | FGF | 9.6 µM[7] |
| MO7E | Proliferation Assay | SCF | 0.29 µM[1] |
Experimental Protocols
Protocol: Cell Viability Assay using MTT
This protocol provides a general framework for determining the IC50 of this compound in an adherent cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix gently to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results on a semi-logarithmic graph and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Caption: this compound's mechanism of action on key signaling pathways.
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
Caption: General experimental workflow for a cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Common and cell-type specific responses to anti-cancer drugs revealed by high throughput transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Orantinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Orantinib resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor (TKI).[1] It primarily inhibits the autophosphorylation of platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and fibroblast growth factor receptor (FGFR1) by competing with ATP for the binding site on the kinase domain.[2][3] By blocking these pathways, this compound can inhibit angiogenesis and cancer cell proliferation.[1] It also shows inhibitory activity against the c-kit receptor tyrosine kinase.[1][2]
Q2: What are the fundamental mechanisms of acquired resistance to tyrosine kinase inhibitors like this compound?
A2: Acquired resistance to TKIs is a significant clinical challenge and typically falls into two main categories:
-
On-Target Resistance: This involves genetic changes to the drug's direct target. Common mechanisms include the development of secondary mutations in the kinase domain that prevent this compound from binding effectively or the amplification of the target gene, leading to protein overexpression that overwhelms the inhibitor.[4][5]
-
Off-Target Resistance: This occurs when cancer cells find alternative ways to survive and proliferate, bypassing the inhibited pathway. This often involves the activation of other signaling pathways, known as "bypass pathways," such as the PI3K/AKT/mTOR or MAPK/ERK cascades, which are driven by other receptor tyrosine kinases not targeted by this compound.[5][6][7][8] Other off-target mechanisms include phenotypic changes like the epithelial-to-mesenchymal transition (EMT) and increased drug efflux through transporter proteins.[9][10][11][12]
Q3: How do I determine if my cancer cell line has developed resistance to this compound?
A3: The standard method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value (often 5-fold or greater) is a strong indicator of resistance.[13] This can be determined using a cell viability assay such as MTT, MTS, or CellTiter-Glo. To confirm that the resistance is stable and not a temporary adaptation, you can perform a "drug washout" experiment by culturing the cells in a drug-free medium for several passages and then re-assessing the IC50. If the IC50 remains high, the resistance is considered stable.[13]
Q4: What is a "bypass pathway" and how does it contribute to this compound resistance?
A4: A bypass pathway is an alternative signaling route that cancer cells activate to maintain critical functions like proliferation and survival when their primary pathway is blocked by a targeted therapy. For instance, if this compound effectively inhibits PDGFR and VEGFR signaling, resistant cells might compensate by amplifying or activating another receptor tyrosine kinase, such as MET or EGFR.[14] This alternative receptor can then activate the same downstream signaling cascades (e.g., PI3K/AKT, MAPK/ERK) that were previously driven by the this compound-sensitive targets, rendering the drug ineffective.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the study of this compound resistance.
| Problem Description | Potential Causes | Recommended Solutions |
| Problem 1: High variability or inconsistent IC50 values for this compound. | 1. Inhibitor Instability: this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.[15]2. Inconsistent Cell Seeding: Uneven cell numbers across wells lead to variable results.[16]3. Mycoplasma Contamination: This common contamination can alter drug sensitivity and growth rates.[17]4. Reagent Variability: Differences in batches of serum or media can affect cell growth and drug response.[17] | 1. Prepare Fresh Inhibitor: Prepare fresh this compound stock solutions from powder and aliquot for single use to avoid freeze-thaw cycles. Store at -80°C.2. Optimize Seeding: Ensure a homogenous single-cell suspension before plating. Perform a cell density optimization experiment to find the ideal number of cells per well.3. Test for Mycoplasma: Regularly test cell cultures using a sensitive method like PCR.[17] Discard contaminated cultures.4. Standardize Reagents: Use the same batch of reagents for the duration of an experiment. Use charcoal-stripped serum if hormonal effects are a concern. |
| Problem 2: Unable to generate a stable this compound-resistant cell line. | 1. Inappropriate Starting Concentration: The initial this compound concentration may be too high (causing excessive cell death) or too low (not providing enough selective pressure).2. Insufficient Duration: The process of developing stable resistance is lengthy and can take several months.[13]3. Parental Cell Line Heterogeneity: The parental cell line may lack pre-existing clones with the capacity to develop resistance.[13]4. Cell Line Viability: The chosen cell line may not be robust enough for long-term culture under drug pressure. | 1. Determine Initial Dose: Start continuous exposure with a concentration around the IC20-IC30 of the parental cell line.2. Be Patient and Monitor: Maintain the culture for at least 3-6 months. Gradually increase the this compound concentration (e.g., double the dose) only after the cells have adapted and resumed a stable growth rate.[13]3. Try a Different Cell Line: If one cell line fails to develop resistance, consider attempting the protocol with a different sensitive cell line.4. Ensure Proper Cell Husbandry: Use low-passage, authenticated cells from a reputable source (e.g., ATCC). |
| Problem 3: this compound-resistant cells are established, but the mechanism is unknown. | 1. On-Target Resistance: The cells may have acquired mutations in the kinase domains of PDGFR, VEGFR2, or FGFR1.2. Bypass Pathway Activation: Cells may have upregulated an alternative RTK (e.g., MET, EGFR, HER3) or activated downstream signaling molecules (e.g., KRAS, PI3K).[8][18]3. Phenotypic Changes: The cells may have undergone EMT, which is associated with broad drug resistance.[11] | 1. Sequence Target Genes: Isolate genomic DNA and perform Sanger or next-generation sequencing on the kinase domains of PDGFRB, KDR (VEGFR2), and FGFR1.2. Perform Phospho-RTK Array: Use a phospho-receptor tyrosine kinase array to screen for the activation of dozens of different RTKs simultaneously. Follow up with Western blotting to confirm the activation of hits (e.g., p-MET, p-EGFR) and downstream pathways (p-AKT, p-ERK).3. Assess EMT Markers: Use Western blotting or immunofluorescence to check for changes in EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin, or ZEB1). |
| Problem 4: A combination therapy designed to overcome resistance is not working. | 1. Incorrect Bypass Pathway Targeted: The chosen secondary inhibitor may not target the dominant resistance mechanism.2. Suboptimal Dosing: The concentration of one or both inhibitors may be too low to achieve a synergistic effect.3. Antagonistic Drug Interaction: In rare cases, the two drugs may have an antagonistic effect.4. Multiple Resistance Mechanisms: The cells may have developed more than one mechanism of resistance simultaneously. | 1. Confirm the Mechanism: Re-evaluate the mechanism of resistance in your cell line using the methods described in Problem 3.2. Perform Synergy Analysis: Use a checkerboard assay with varying concentrations of both this compound and the second inhibitor. Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).3. Explore Other Combinations: Based on your mechanistic studies, test inhibitors against other identified targets or pathways.[19] |
Key Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (CellTiter-Glo® Assay)
-
Cell Seeding: In a 96-well opaque-walled plate, seed cells at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight at 37°C.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[15]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and use non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with this compound, a second inhibitor, or a combination for a specified time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.[16]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).[16]
Protocol 3: Establishing an this compound-Resistant Cell Line
-
Parental Line Culture: Begin with a low-passage, authenticated parental cancer cell line known to be sensitive to this compound.
-
Initial Exposure: Culture the cells in medium containing this compound at a concentration equal to the IC20 or IC30.
-
Monitoring and Maintenance: Initially, a significant portion of cells will die. Replace the medium with fresh, drug-containing medium every 3-4 days. When the surviving cells become confluent, passage them as usual but always maintain the same concentration of this compound in the culture.
-
Dose Escalation: Once the cells have adapted and are growing at a stable, consistent rate (this may take several weeks to months), double the concentration of this compound.
-
Repeat: Repeat the process of adaptation and dose escalation. Continue this gradual increase until the cells can proliferate in a concentration that is at least 5-10 times the IC50 of the parental line.
-
Characterization: Once a resistant population is established, characterize its phenotype. Confirm the high IC50, check for stability via a drug washout experiment, and investigate the underlying resistance mechanisms.
Visualizations and Workflows
Caption: this compound inhibits PDGFR, VEGFR2, and FGFR1 signaling pathways.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for developing and overcoming this compound resistance.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 9. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annexpublishers.com [annexpublishers.com]
- 11. Anlotinib reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Pan‐HER inhibitors overcome lorlatinib resistance caused by NRG1/HER3 activation in ALK ‐rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
Mitigating Orantinib off-target effects in experimental design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to mitigate the off-target effects of Orantinib (also known as SU6668 or TSU-68) in experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets are Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1), and Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2]. In addition to these primary targets, this compound is known to inhibit other kinases, with notable off-targets including c-Kit (Stem Cell Factor Receptor), Aurora Kinase B, Aurora Kinase C, and TANK-binding kinase 1 (TBK1)[3][4][5].
Q2: I am observing a phenotype (e.g., cell cycle arrest, unexpected apoptosis) that doesn't seem to align with the inhibition of PDGFR, VEGFR, or FGFR. What could be the cause?
A2: This is a strong indication of a potential off-target effect. For instance, a cell cycle block could be attributed to the inhibition of Aurora kinases by this compound[3][5]. Similarly, potent effects on inflammatory or antiviral signaling pathways might be due to the inhibition of TBK1[3]. It is crucial to perform validation experiments to confirm that the observed phenotype is a direct result of on-target inhibition.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response experiment is critical. As indicated in the table below, the inhibitory potency of this compound varies significantly between its primary targets and off-targets. For example, it is a potent inhibitor of PDGFRβ with a Ki of 8 nM, while its inhibition of other kinases can be in the micromolar range[1][6]. Start with a concentration range that brackets the IC50 or Ki for your primary target and assess both on-target and potential off-target pathway modulation.
Q4: How can I definitively attribute an observed cellular effect to the inhibition of a specific target of this compound?
A4: There are several robust methods to validate on-target effects:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor that targets the same primary kinase. If the same phenotype is observed, it is more likely to be a genuine on-target effect.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the primary target. If the phenotype of the genetic knockdown mimics the phenotype induced by this compound, this provides strong evidence for an on-target mechanism.
-
Rescue Experiments: If possible, introduce a mutated version of the target kinase that is resistant to this compound but retains its catalytic activity. If this resistant mutant can reverse the phenotype caused by this compound, it confirms the on-target effect.
Data Presentation: this compound Kinase Inhibitory Profile
The following table summarizes the known inhibitory activities of this compound against its primary targets and a selection of off-targets. Note that these values can vary depending on the assay conditions.
| Target Kinase | Target Type | Assay Type | IC50 / Ki Value | Reference |
| PDGFRβ | Primary | Cell-free | 8 nM (Ki) | [1][6] |
| VEGFR2 (KDR/Flk-1) | Primary | Cell-free | 2.4 µM (IC50) | [5] |
| Flt-1 (VEGFR1) | Primary | Cell-free | 2.1 µM (Ki) | [6] |
| FGFR1 | Primary | Cell-free | 1.2 µM (Ki) | [1][6] |
| c-Kit | Off-Target | Cellular | 0.1 - 1 µM (IC50) | [1][6] |
| Aurora Kinase B | Off-Target | Cell-free | 35 nM (IC50) | [4][5] |
| Aurora Kinase C | Off-Target | Cell-free | 210 nM (IC50) | [4][5] |
| TBK1 | Off-Target | Not Specified | Potent Inhibition | [3] |
| EGFR | Non-Target | Not Specified | >100 µM (IC50) | [5] |
| IGF-1R, Met, Src, Lck, Zap70, Abl, CDK2 | Non-Target | Not Specified | Little Activity | [1] |
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpectedly high levels of apoptosis. | Inhibition of c-Kit in sensitive cell lines can induce apoptosis[1]. | 1. Validate c-Kit Inhibition: Perform a Western blot to check the phosphorylation status of c-Kit and its downstream effectors like ERK1/2 in your this compound-treated cells. 2. Use a c-Kit Knockdown: Compare the apoptosis levels in this compound-treated cells with cells where c-Kit has been knocked down using siRNA. |
| Cell cycle arrest at G2/M phase. | Inhibition of Aurora Kinase B, a key regulator of mitosis[3][5]. | 1. Assess Mitotic Markers: Analyze the phosphorylation status of Aurora Kinase B substrates, such as Histone H3 at Serine 10. 2. Compare with a Selective Aurora B Inhibitor: Treat cells with a highly selective Aurora B inhibitor to see if it phenocopies the effect of this compound. |
| Altered inflammatory or immune response. | Inhibition of TBK1, a crucial kinase in innate immunity signaling pathways[3]. | 1. Check TBK1 Pathway Activation: Measure the phosphorylation of TBK1 substrates like IRF3 or STAT1. 2. Consult Off-Target Databases: Use online resources to check for other potential immunomodulatory off-targets of this compound. |
| Inconsistent results between experiments. | Compound degradation, precipitation, or variability in cell handling. | 1. Compound Stability: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles. Store aliquots at -80°C. 2. Solubility Check: Visually inspect for precipitation after diluting this compound into aqueous media. |
| Phenotype observed is inconsistent with known targets. | This compound may have undiscovered off-targets. | 1. Perform a Kinome Scan: Use a commercial kinome profiling service to get a broader view of this compound's selectivity. 2. Chemical Proteomics: Employ affinity capture of this compound targets from cell lysates followed by mass spectrometry to identify novel binding partners. |
Experimental Protocols
Protocol 1: Western Blot for Target Phosphorylation
This protocol is designed to assess the phosphorylation status of a specific on-target or off-target kinase in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound (SU6668)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRβ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to confirm equal protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of this compound to its target protein within a cellular environment based on ligand-induced thermal stabilization.
Materials:
-
Cell line of interest
-
This compound (SU6668)
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
Western blot reagents (as in Protocol 1)
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the catalytic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (on-target or off-target)
-
Kinase-specific substrate (peptide or protein)
-
This compound (SU6668)
-
Kinase assay buffer
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plate
Methodology:
-
Reaction Setup: In a 384-well plate, add serially diluted this compound or a vehicle control.
-
Kinase/Substrate Addition: Add a solution containing the purified target kinase and its specific substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase. Incubate at 30°C for a specified time.
-
Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a luminescence-based kit.
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.
Protocol 4: siRNA-Mediated Target Knockdown
This protocol is used to validate that a phenotype observed with this compound treatment is due to the inhibition of a specific target.
Materials:
-
Cell line of interest
-
siRNA targeting the gene of interest
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium
-
Reagents for Western blot (to confirm knockdown) and the phenotypic assay of interest.
Methodology:
-
Cell Seeding: Plate cells to be 50-70% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent in serum-free medium in separate tubes. Combine the diluted solutions and incubate to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency at the protein level by Western blot.
-
Phenotypic Analysis: Use the remaining cells to perform the phenotypic assay of interest and compare the results to cells treated with a non-targeting siRNA and cells treated with this compound.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Orantinib Technical Support Center: Troubleshooting Degradation and Stability in Cell Culture Media
Welcome to the Orantinib (B1684534) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and degradation of this compound (also known as TSU-68 or SU6668) in cell culture experiments. Ensuring the stability of your compound is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It acts as a competitive inhibitor of ATP binding to the kinase domains of several RTKs, primarily targeting Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3] By inhibiting the autophosphorylation of these receptors, this compound blocks downstream signaling pathways involved in angiogenesis and cell proliferation.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both the powdered form and stock solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Use fresh, anhydrous DMSO for reconstitution as moisture can reduce solubility.[4] |
Q3: My this compound solution in cell culture media appears to be losing activity over time. What could be the cause?
A gradual loss of this compound's biological activity during an experiment is often indicative of compound degradation in the cell culture medium. Several factors can contribute to this instability under typical cell culture conditions (37°C, physiological pH). The primary causes of degradation for small molecules like this compound in aqueous media include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water.
-
Oxidation: Degradation due to reaction with dissolved oxygen, which can be accelerated by light or trace metals in the media.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.[4]
-
Adsorption: The compound may bind to the plastic surfaces of culture plates, tubes, or pipette tips, reducing its effective concentration in the media.
-
Cellular Metabolism: The cells themselves may metabolize this compound into less active or inactive forms.
It is highly recommended to prepare fresh working solutions of this compound in your cell culture media immediately before each experiment to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess this compound's stability in your specific cell culture medium over the time course of your experiment using HPLC or LC-MS/MS. Consider a cell-free assay if the target is known to confirm compound activity. |
| High variability in results between replicate wells or experiments. | Inconsistent sample handling, incomplete solubilization, or issues with the analytical method. | Ensure precise timing for sample collection and processing. Visually inspect stock solutions for any precipitate before use. Validate your analytical method for linearity, precision, and accuracy. |
| Precipitate forms in the cell culture medium after adding this compound. | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the solvent (e.g., DMSO) is too high. | Try using a lower final concentration of this compound. Optimize the dilution method by performing serial dilutions in pre-warmed (37°C) media. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Cells appear stressed or die at all concentrations, including very low ones. | The solvent (e.g., DMSO) may be at a toxic concentration for your specific cell line. | Ensure the final concentration of the solvent in the cell culture media is low and non-toxic (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture setup.
Objective: To quantify the concentration of intact this compound in cell culture media over a defined time course at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as required for your experiments)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot for Time Points: Dispense the working solution into sterile, low-protein-binding microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Processing: Immediately process the sample for analysis. This may involve protein precipitation (e.g., by adding cold acetonitrile) followed by centrifugation to remove any precipitated proteins.
-
Analysis: Analyze the supernatant by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration at time 0 to calculate the percentage of compound remaining.
Visualizations
Caption: this compound's mechanism of action on key signaling pathways.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for reduced this compound activity.
References
Interpreting unexpected phenotypes in Orantinib-treated cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with Orantinib (also known as SU6668 or TSU-68).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
FAQ 1: Why am I observing cytotoxicity in my cell line at concentrations expected to only inhibit angiogenesis?
Possible Cause: While this compound is a potent inhibitor of receptor tyrosine kinases involved in angiogenesis like VEGFR2 and PDGFRβ, it also has known off-target effects. At higher concentrations, or in specific cellular contexts, it can inhibit other kinases, leading to direct cytotoxicity. For example, this compound has been shown to inhibit the stem cell factor receptor (c-kit) and Aurora kinases B and C.[1][2][3] Inhibition of c-kit can induce apoptosis in cell types dependent on this signaling pathway.[2][4] Aurora kinases are critical for cell cycle progression, and their inhibition can lead to mitotic catastrophe and cell death.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of this compound's primary targets (PDGFRβ, VEGFR2, FGFR1) and key off-targets (c-kit, Aurora Kinase B/C) in your cell line using Western Blot or qPCR.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line. Compare this to the known IC50 values for its primary targets to see if they align.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of this compound-treated cells. An accumulation of cells in the G2/M phase may suggest an effect on mitotic kinases like Aurora kinases.
-
Apoptosis Assay: Quantify the level of apoptosis using methods like Annexin V/PI staining to confirm if the observed cytotoxicity is due to programmed cell death.
FAQ 2: I am not seeing the expected anti-proliferative effects of this compound, even at high concentrations. What could be the reason?
Possible Cause: The lack of an anti-proliferative effect could be due to several factors related to your experimental system.
Troubleshooting Steps:
-
Low Target Expression: Your cell line may not express the primary receptor tyrosine kinase targets of this compound (PDGFRβ, VEGFR2, FGFR1) at sufficient levels.[1][4][5][6] this compound's anti-proliferative effects are often context-dependent.
-
Activation of Bypass Pathways: Cancer cells can develop resistance to tyrosine kinase inhibitors by activating alternative signaling pathways to maintain proliferation and survival.[7][8][9] For instance, upregulation of the EGFR signaling pathway, which is not inhibited by this compound, could compensate for the inhibition of PDGFR or FGFR signaling.[2][4]
-
Drug Inactivation: Ensure the stability of this compound in your culture media over the course of your experiment.
-
MDR Protein Expression: Your cell line might express high levels of multidrug resistance (MDR) transporters that actively pump this compound out of the cell.
FAQ 3: I've observed unexpected morphological changes in my cells, such as rounding and detachment, that don't correlate with apoptosis. What could be happening?
Possible Cause: Morphological changes can be indicative of effects on the cytoskeleton or cell adhesion, which can be downstream of the signaling pathways inhibited by this compound. Inhibition of FGFR and PDGFR signaling can impact pathways that regulate cell shape and adhesion. Additionally, off-target effects on other kinases could be at play.
Troubleshooting Steps:
-
Cytoskeletal Staining: Use immunofluorescence to stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to observe any disruptions in the cytoskeleton.
-
Adhesion Assays: Perform cell adhesion assays on different substrates (e.g., fibronectin, collagen) to determine if this compound treatment affects the cells' ability to adhere.
-
Western Blot for Adhesion Markers: Analyze the expression and phosphorylation status of key focal adhesion proteins such as FAK (Focal Adhesion Kinase) and Src.
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | Inhibition Metric | Value (nM) | Reference |
| PDGFRβ | Ki | 8 | [2][4] |
| PDGFRβ | IC50 | 60 | [1] |
| VEGFR2 (Flk-1/KDR) | Ki | 2100 | [2][10] |
| VEGFR2 (Flk-1/KDR) | IC50 | 2400 | [1] |
| FGFR1 | Ki | 1200 | [2][10] |
| FGFR1 | IC50 | 3000 | [1] |
| c-kit | IC50 | 100 - 1000 | [2][4] |
| Aurora Kinase B | IC50 | 35 | [1][3] |
| Aurora Kinase C | IC50 | 210 | [1][3] |
| EGFR | IC50 | >100,000 | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Receptor Tyrosine Kinases
This protocol is to assess the inhibitory effect of this compound on the autophosphorylation of its target receptors.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 24 hours in a basal medium containing 0.5% FBS.[3]
-
This compound Incubation: Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., PDGF, VEGF, or FGF) for 10-15 minutes to induce receptor phosphorylation.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of the target receptor (e.g., anti-phospho-PDGFRβ) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the receptor to confirm equal protein loading.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound's primary signaling pathway inhibition.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Orantinib Technical Support Center: Preventing Precipitation in Experiments
Welcome to the technical support center for Orantinib (also known as SU6668 or TSU-68). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound during experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to this compound's solubility and stability in experimental settings.
Q1: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?
A1: this compound is a hydrophobic molecule with poor water solubility.[1] Precipitation typically occurs when a concentrated stock solution, usually in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer. The solvent environment changes rapidly, and if the aqueous buffer cannot maintain this compound in solution at the desired final concentration, its solubility limit is exceeded, leading to precipitation.[2]
Q2: What is the best solvent for making an initial stock solution of this compound?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
Q3: I've dissolved this compound in DMSO, but it still precipitates upon dilution. What can I do?
A3: This is a common challenge. Here are several troubleshooting steps to prevent precipitation during dilution:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.[1][2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration helps keep the compound in solution. A recommended method is to pre-dilute the DMSO stock in a small volume of warm (37°C) culture media or buffer before adding it to the final volume.[1]
-
Warm the Aqueous Medium: Warming your aqueous buffer or cell culture medium to 37°C before adding the this compound stock can help increase its solubility.[1]
-
Ensure Rapid Mixing: Vortex or mix the solution thoroughly and immediately after adding the this compound stock to the aqueous medium to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.[2]
-
Use Sonication: If you observe a precipitate, brief sonication in a water bath can often help to redissolve the compound.[1][4] However, you should first verify that sonication does not affect the stability or activity of this compound in your specific assay.
Q4: My experiment requires a higher concentration of this compound than I can achieve without precipitation. What are my options?
A4: If you need a higher concentration, consider using solubilizing agents or a different formulation strategy, especially for in vivo studies.
-
In Vitro Assays: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20, Tween-80) or serum albumin in the assay buffer can sometimes improve solubility.[4][5] However, these must be tested for compatibility with your specific assay.
-
In Vivo Formulations: For animal studies, a co-solvent system is often necessary. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[6][7]
Data Presentation: Solubility & Formulations
The following tables provide quantitative data on this compound's solubility and recommended formulations for easy reference.
Table 1: this compound Solubility
| Solvent | Maximum Solubility | Molar Concentration (approx.) |
|---|---|---|
| DMSO | ~62 mg/mL[3] | ~199.77 mM[3] |
| Water | Insoluble | N/A |
| Ethanol | Poorly Soluble | N/A |
Note: Solubility can be batch-dependent. It is recommended to perform a solubility test for your specific lot of compound.
Table 2: Recommended Formulations for Experiments
| Application | Formulation Composition (by volume) | Final this compound Concentration |
|---|---|---|
| In Vitro / Cell-based Assays | 99.5%+ Cell Culture Medium, <0.5% DMSO | Assay-dependent (typically nM to low µM range) |
| In Vivo Studies (Rodent) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 10 mg/mL[6] |
Experimental Protocols
Follow these detailed protocols to minimize the risk of this compound precipitation.
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 310.35 g/mol ) in a fume hood.[3] To prepare 1 mL of a 20 mM stock solution, you will need 6.21 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile, low-adsorption microcentrifuge tube. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Solubilization: Vortex the solution for 2-3 minutes until the compound is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[6] Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][8]
Protocol 2: Preparation of a Working Solution for Cell-based Assays (Serial Dilution Method)
This protocol describes the preparation of a final 10 µM working solution from a 20 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
-
Prepare Intermediate Dilution 1: Add 2 µL of the 20 mM this compound stock solution to 398 µL of pre-warmed (37°C) sterile cell culture medium. This creates a 100 µM solution in a medium containing 0.5% DMSO. Mix immediately and thoroughly by gentle vortexing.
-
Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed (37°C) sterile cell culture medium. This yields a final working solution of 10 µM this compound with a final DMSO concentration of 0.05%.
-
Vehicle Control: Prepare a matching vehicle control by performing the same dilution steps with DMSO that does not contain this compound.
-
Immediate Use: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation over time.
Visual Guides: Pathways and Workflows
This compound's Mechanism of Action
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets key receptors involved in angiogenesis (the formation of new blood vessels) and cell proliferation.[9] Its main targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[6][9][10]
Experimental Workflow: Preparing a Working Solution
The following workflow illustrates the recommended steps for diluting the this compound DMSO stock to prevent precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (TSU-68) Datasheet DC Chemicals [dcchemicals.com]
- 9. Facebook [cancer.gov]
- 10. caymanchem.com [caymanchem.com]
Orantinib Dosage Adjustment for Tumor Xenograft Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Orantinib (also known as SU6668) dosage for various tumor xenograft models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for this compound in mouse xenograft models?
A1: Based on preclinical studies, the generally effective and well-tolerated dose range for this compound in mouse xenograft models is between 75 mg/kg and 200 mg/kg, administered once daily.[1] The optimal dose can vary depending on the tumor model and the specific experimental goals.
Q2: How should this compound be administered to mice?
A2: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage.[1] The choice of administration route may depend on the experimental design and the formulation of the compound.
Q3: Is there a recommended starting dose for a new tumor xenograft model?
A3: For a new tumor xenograft model, a pilot study is recommended to determine the optimal dose. A starting dose of 200 mg/kg administered orally once daily has been shown to be effective and well-tolerated in several models, making it a reasonable starting point for efficacy studies.[2][3]
Q4: How does this compound exert its anti-tumor effects?
A4: this compound is a multi-targeted receptor tyrosine kinase inhibitor. It primarily inhibits the autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[4] By blocking these signaling pathways, this compound inhibits angiogenesis (the formation of new blood vessels) and cell proliferation, which are crucial for tumor growth and survival.[5]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition is observed.
-
Possible Cause: The administered dose of this compound may be too low for the specific tumor model.
-
Solution: Consider performing a dose-escalation study to determine if a higher dose (up to 200 mg/kg) results in better efficacy. Monitor for any signs of toxicity.
-
-
Possible Cause: The tumor model may be resistant to this compound's mechanism of action.
-
Solution: Analyze the expression levels of VEGFR, PDGFR, and FGFR in the tumor cells. If the expression of these receptors is low, the tumor may not be sensitive to this compound.
-
-
Possible Cause: Issues with drug formulation and administration.
-
Solution: Ensure that this compound is properly dissolved and administered consistently. Refer to the detailed experimental protocol for formulation guidance.
-
Issue 2: Signs of toxicity in treated mice (e.g., significant weight loss, lethargy).
-
Possible Cause: The administered dose of this compound may be too high.
-
Solution: Reduce the dosage of this compound. If toxicity persists, consider intermittent dosing schedules (e.g., every other day) instead of daily administration. One study on the A-431 xenograft model reported no significant differences in body weight and no toxic reactions at a dose of 200 mg/kg administered orally twice a day for 3 weeks.[2] However, it is crucial to monitor the health of the animals closely.
-
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Administer the vehicle alone to a control group of mice to rule out any adverse effects from the formulation components.
-
Quantitative Data Summary
The following tables summarize the effective dosages of this compound used in various preclinical tumor xenograft models.
Table 1: Effective this compound Dosages in Different Tumor Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Administration Route | Outcome |
| A-431 | Squamous Cell Carcinoma | SCID | 200 | Twice daily | Oral | Suppressed tumor growth |
| HT29 | Colon Carcinoma | Athymic | 200 | Once daily | Oral/i.p. | Decreased vessel permeability |
| C6 | Glioma | Athymic | 75 | Once daily | Oral/i.p. | Suppressed tumor angiogenesis |
| A375 | Melanoma | Athymic | 75-200 | Once daily | Oral/i.p. | Tumor growth inhibition |
| Colo205 | Colon Carcinoma | Athymic | 75-200 | Once daily | Oral/i.p. | Tumor growth inhibition |
| H460 | Lung Cancer | Athymic | 75-200 | Once daily | Oral/i.p. | Tumor growth inhibition |
| Calu-6 | Lung Cancer | Athymic | 75-200 | Once daily | Oral/i.p. | Tumor growth inhibition |
| SF763T | Glioma | Athymic | 75-200 | Once daily | Oral/i.p. | Tumor growth inhibition |
| SKOV3TP5 | Ovarian Cancer | Athymic | 75-200 | Once daily | Oral/i.p. | Tumor growth inhibition |
| TMK-1, MKN-45, MKN-74 | Gastric Cancer | Nude | 200 | Twice daily | Oral | Suppressed peritoneal dissemination |
Experimental Protocols
Protocol 1: General Xenograft Study with this compound
This protocol provides a general framework for conducting an in vivo xenograft study to evaluate the efficacy of this compound.
1. Cell Culture and Preparation:
- Culture the desired human tumor cell line in the appropriate medium and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., serum-free medium or a mixture of medium and Matrigel) at the desired concentration for injection.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
- Acclimatize the animals to the facility for at least one week before the experiment.
- Subcutaneously inject the tumor cell suspension into the flank of each mouse.
- Monitor the mice for tumor growth.
3. This compound Formulation and Administration:
- A sample formulation for oral gavage involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The final concentration should be calculated based on the desired dose and the volume to be administered.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer this compound or the vehicle control to the respective groups according to the predetermined dosing schedule (e.g., once daily).
4. Monitoring and Data Collection:
- Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
- Observe the mice for any clinical signs of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Orantinib (SU6668) in Cell-Based Assays
Introduction
Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase inhibitor.[1] It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), playing a crucial role in inhibiting angiogenesis and cell proliferation.[2] this compound also shows inhibitory effects on the stem cell factor receptor, c-kit.[2] This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in cell-based assays.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor for the trans-phosphorylation of Flk-1/KDR (VEGFR2) and FGFR1, as well as the autophosphorylation of PDGFRβ.[3] Its inhibitory effects are observed at varying concentrations for different receptors and cellular processes.
Target Kinase Inhibition
| Target | Ki or IC50 | Assay Type |
| PDGFRβ | 8 nM (Ki) | Cell-free |
| c-kit | 0.1-1 µM (IC50) | Cell-based |
| Flk-1/KDR (VEGFR2) | 2.1 µM (Ki) | Cell-free |
| FGFR1 | 1.2 µM (Ki) | Cell-free |
This table summarizes the inhibitory concentrations of this compound against its primary targets.[1][3]
Cellular Effects
| Cellular Process | Cell Line | IC50 |
| VEGF-driven mitogenesis | HUVECs | 0.34 µM |
| FGF-driven mitogenesis | HUVECs | 9.6 µM |
| SCF-induced proliferation | MO7E | 0.29 µM |
This table shows the half-maximal inhibitory concentrations (IC50) of this compound on various cellular processes.[1][3]
Troubleshooting Guide
Problem 1: Compound Precipitation or Crystal Formation in Culture Media
Question: I observed precipitate or crystals in my cell culture wells after adding this compound. What could be the cause and how can I prevent this?
Answer: this compound has limited solubility in aqueous solutions, and precipitation at higher concentrations is a common issue.
Possible Causes & Solutions:
| Cause | Solution |
| High Final Concentration: | The final concentration of this compound in the culture medium may exceed its solubility limit. |
| Solvent Percentage: | The percentage of the solvent (e.g., DMSO) in the final culture medium may be too low to maintain solubility. |
| Improper Dissolution: | The initial stock solution may not have been fully dissolved. |
| Media Components: | Components in the serum or media may interact with this compound, reducing its solubility. |
Recommendations:
-
Solubility Limits: this compound is soluble in DMSO at concentrations up to 62 mg/mL (199.77 mM).[3] However, its solubility in aqueous media is much lower.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). If higher concentrations of this compound are needed, a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line is recommended.
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[3]
-
Serial Dilutions: Perform serial dilutions in culture medium to reach the desired final concentration. Ensure thorough mixing at each dilution step.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound solution can sometimes help improve solubility.
-
Visual Inspection: Always visually inspect your diluted this compound solutions for any signs of precipitation before adding them to your cells.
Problem 2: Inconsistent or Unexpected Assay Results
Question: My results with this compound are not consistent, or I'm seeing effects that I don't expect based on its known targets. What could be happening?
Answer: Inconsistent results can stem from several factors, including off-target effects and experimental variability.
Possible Causes & Solutions:
| Cause | Solution |
| Off-Target Effects: | This compound has been shown to inhibit other kinases, such as Aurora kinases B and C, which could lead to unexpected cellular responses.[4][5] |
| Cell Line Variability: | The expression levels of VEGFR, PDGFR, and FGFR can vary significantly between different cell lines, leading to different sensitivities to this compound. |
| Experimental Technique: | Inconsistent cell seeding densities, incubation times, or reagent preparation can all contribute to variability. |
| Ligand Stimulation: | For phosphorylation assays, the timing and concentration of ligand stimulation (e.g., VEGF, PDGF, FGF) are critical. |
Recommendations:
-
Confirm Target Expression: Before starting your experiments, confirm the expression of the target receptors (VEGFR, PDGFR, FGFR) in your cell line of choice using techniques like Western blot or qPCR.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Control Experiments: Include appropriate controls in every experiment:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells that are not treated with this compound or DMSO.
-
Positive Control: A known inhibitor of the pathway you are studying.
-
-
Standardize Protocols: Ensure all experimental steps, from cell culture to data analysis, are performed consistently.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3] It is soluble in DMSO at up to 62 mg/mL.[3] For in vivo studies, a formulation of DMSO, PEG300, Tween80, and ddH2O can be used.[3]
Q2: How should I store this compound solutions?
A2: this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.
Q3: Does this compound inhibit EGFR?
A3: No, this compound does not inhibit EGF-stimulated EGFR tyrosine phosphorylation, even at concentrations up to 100 µM.[1][3]
Q4: What are the key signaling pathways inhibited by this compound?
A4: this compound primarily inhibits the signaling pathways downstream of VEGFR, PDGFR, and FGFR. These pathways are crucial for cell proliferation, survival, and migration. Key downstream signaling molecules include those in the MAPK/ERK, PI3K/Akt, and PLCγ pathways.[6][7][8]
Q5: Can this compound induce apoptosis?
A5: Yes, this compound has been shown to induce apoptosis in certain cell types, such as human myeloid leukemia MO7E cells, by inhibiting the c-kit receptor.[3]
Experimental Protocols & Workflows
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of this compound on cell viability.[9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[11]
Western Blot Analysis of Pathway Inhibition
This protocol allows for the direct assessment of this compound's effect on the phosphorylation of its target kinases and downstream signaling proteins.[12]
-
Cell Treatment: Treat cells with this compound for the desired time. A common approach is to serum-starve the cells and then pre-treat with this compound before stimulating with a growth factor (e.g., VEGF, PDGF, or FGF).[5]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection with a chemiluminescent substrate.
Endothelial Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[13][14][15][16]
-
Coat Plate: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) on top of the solidified matrix in media containing various concentrations of this compound.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.[16]
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Analyze the images to quantify tube length, number of branches, and other relevant parameters.
Signaling Pathways
This compound inhibits multiple signaling pathways by targeting VEGFR, PDGFR, and FGFR. The following diagrams illustrate the general signaling cascades affected by this compound.
VEGFR2 Signaling Pathway
VEGFR2 activation by VEGF leads to the stimulation of several downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[6][17][18][19][20][21]
PDGFRβ Signaling Pathway
PDGF binding to PDGFRβ activates downstream pathways such as the Ras-MAPK and PI3K pathways, which are involved in cell growth, differentiation, and migration.[22]
FGFR1 Signaling Pathway
Upon FGF binding, FGFR1 activates pathways like the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which are critical for cell survival and proliferation.[8][23][24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sinobiological.com [sinobiological.com]
- 23. researchgate.net [researchgate.net]
- 24. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
Managing Orantinib-induced cytotoxicity in normal cells
This guide is intended for researchers, scientists, and drug development professionals using Orantinib (SU6668/TSU-68). It provides detailed troubleshooting advice and frequently asked questions (FAQs) to help manage and understand this compound-induced cytotoxicity in normal (non-cancerous) cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor (RTKi).[1] Its primary mechanism involves competitively inhibiting the ATP-binding sites of several key receptor tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for cell proliferation and angiogenesis.[2] The main targets of this compound are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR)
Q2: Why does this compound cause cytotoxicity in normal cells?
While the inhibition of VEGFR, PDGFR, and FGFR is effective against tumors that rely on these pathways for growth and blood supply, these receptors are also vital for the health and function of normal cells, particularly vascular endothelial cells.[4][5] By blocking these essential survival and proliferation signals, this compound can inadvertently induce apoptosis (programmed cell death), cell cycle arrest, and other forms of cellular stress in non-cancerous cells, leading to cytotoxicity.[2][6]
Q3: At what concentrations should I expect to see cytotoxicity in normal vs. cancer cell lines?
The half-maximal inhibitory concentration (IC50) for this compound varies significantly between cell types. Normal cells, especially endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs), can be quite sensitive. For example, this compound inhibits VEGF-driven mitogenesis of HUVECs with a mean IC50 of 0.34 μM.[2][3] In contrast, some cancer cell lines may require higher concentrations for a similar effect. It is crucial to determine the IC50 for your specific cancer cell line and compare it to a relevant normal control cell line to establish a therapeutic window.
Q4: How can I differentiate between apoptosis and necrosis caused by this compound?
The primary mechanism of this compound-induced cell death is apoptosis.[2] To distinguish between apoptosis and necrosis, a dual-staining flow cytometry assay using Annexin V and Propidium Iodide (PI) is recommended.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
A detailed protocol for this assay is provided in the --INVALID-LINK-- section.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the reported IC50 values of this compound in various normal and cancer cell lines to provide a baseline for experimental design.
| Cell Line | Cell Type | Species | Assay Type | IC50 (µM) | Reference |
| Normal/Non-Transformed Cell Lines | |||||
| HUVEC | Human Umbilical Vein Endothelial Cell | Human | VEGF-driven Mitogenesis | 0.34 | [2][3][7] |
| HUVEC | Human Umbilical Vein Endothelial Cell | Human | FGF-driven Mitogenesis | 9.6 | [2][3][7] |
| NIH-3T3 | Mouse Embryonic Fibroblast | Mouse | PDGF-induced Proliferation | ~1.0 | [3] |
| Cancer Cell Lines | |||||
| MO7E | Human Myeloid Leukemia | Human | SCF-induced Proliferation | 0.29 | [2] |
| A375 | Human Malignant Melanoma | Human | Growth Inhibition | Value not specified | [2] |
| Colo205 | Human Colon Adenocarcinoma | Human | Growth Inhibition | Value not specified | [2] |
| H460 | Human Large Cell Lung Carcinoma | Human | Growth Inhibition | Value not specified | [2] |
| Calu-6 | Human Lung Adenocarcinoma | Human | Growth Inhibition | Value not specified | [2] |
| C6 | Rat Glioma | Rat | Growth Inhibition | Value not specified | [2] |
Note: IC50 values can vary based on experimental conditions such as incubation time, cell density, and serum concentration.[8]
Signaling Pathway Visualization
Caption: this compound's inhibition of RTKs and downstream apoptotic pathway.
Troubleshooting Guide
This guide addresses common issues encountered when assessing this compound's cytotoxicity in normal cells.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| 1. High cytotoxicity in normal cells at low this compound concentrations. | A. High sensitivity of the cell line: Normal endothelial cells (e.g., HUVECs) are highly dependent on VEGFR signaling and are inherently sensitive. | - Establish a therapeutic window: Perform a detailed dose-response curve for both your normal and cancer cell lines to identify a concentration range that is selective for the cancer cells. |
| B. Solvent toxicity: The vehicle used to dissolve this compound (typically DMSO) can be cytotoxic at higher concentrations. | - Run a vehicle control: Always include a control group treated with the highest concentration of the vehicle used in your experiment. Ensure the final DMSO concentration is non-toxic (typically <0.5%). | |
| C. Long exposure time: Continuous exposure may lead to cumulative toxicity. | - Perform a time-course experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to find the optimal duration. Consider a "washout" experiment where the drug is removed after a set time. | |
| 2. Inconsistent IC50 values between experiments. | A. Variation in cell density: The number of cells seeded can significantly impact results. | - Standardize cell seeding: Use a consistent seeding density for all experiments. Optimize this density to ensure cells are in the logarithmic growth phase during treatment. |
| B. Variation in cell passage number: Cellular characteristics and drug sensitivity can change at high passage numbers. | - Use low-passage cells: Maintain a cell bank and use cells within a consistent and limited passage range for all experiments. | |
| C. Reagent variability: Inconsistent preparation of this compound stock solutions or assay reagents. | - Prepare fresh dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Aliquot and store stock solutions properly to avoid degradation. | |
| 3. High background signal in viability assay (e.g., MTT). | A. This compound interference: The compound may chemically interact with the assay reagent (e.g., reduce MTT). | - Include a "no-cell" control: Add this compound to wells containing only media and the assay reagent to check for direct chemical reactions. |
| B. Microbial contamination: Bacterial or fungal contamination can metabolize the assay substrate. | - Practice aseptic technique: Ensure all cell culture work is performed under sterile conditions. Regularly check cultures for contamination. | |
| 4. Difficulty distinguishing between cytostatic and cytotoxic effects. | A. Assay limitations: Endpoint assays like MTT measure metabolic activity, which may decrease due to cell cycle arrest (cytostatic) or cell death (cytotoxic). | - Use multiple assays: Complement the MTT assay with a direct measure of cell death (Annexin V/PI staining) and a measure of cell number (e.g., crystal violet staining or cell counting). |
| B. Sub-lethal stress: At certain concentrations, TKIs can induce significant cellular stress without causing immediate death, altering metabolic profiles.[6] | - Analyze markers of cellular stress: Consider assays for reactive oxygen species (ROS) or specific stress-related pathway activation. |
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Strategies for Managing Cytotoxicity In Vitro
If cytotoxicity in normal cells masks the specific anti-cancer effects in your co-culture or comparative experiments, consider these strategies:
-
Optimize Dose and Time: The most straightforward approach is to carefully titrate the this compound concentration and exposure duration to maximize the therapeutic window between your cancer and normal cell lines.
-
Co-treatment with Cytoprotective Agents: Investigate the use of agents that may selectively protect normal cells. Oxidative stress is a common off-target effect of TKIs.[6]
-
Antioxidants: Test co-treatment with antioxidants like N-acetylcysteine (NAC). Antioxidants may mitigate ROS-induced damage that contributes to cytotoxicity in normal cells.
-
Pathway-Specific Protection: Since this compound inhibits VEGFR, agents that support endothelial cell health through alternative pathways could be explored, though this requires more extensive preliminary research.
-
-
Implement a Washout Protocol: Treat cells with this compound for a limited period (e.g., 6-12 hours) to inhibit the target kinases, then wash the drug away and monitor the cellular response over a longer period (24-72 hours). This may be sufficient to induce apoptosis in sensitive cancer cells while allowing normal cells to recover.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl
-
Sterile PBS
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of Solubilization Solution (DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based protocol quantifies apoptotic and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound (and vehicle control)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold sterile PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and vehicle control) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine with the floating cells from the supernatant.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Final Volume Addition: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Use unstained, single-stained (Annexin V only, PI only), and vehicle-treated controls to set up compensation and gates correctly.
References
- 1. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential vascular endothelial cell toxicity of established and novel BCR-ABL tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting endothelial cell metabolism for cardio-protection from the toxicity of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Orantinib Preclinical Studies: A Technical Support Center for Ensuring Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of preclinical studies involving Orantinib (also known as SU6668 or TSU-68).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domains of several receptor tyrosine kinases (RTKs), thereby blocking their autophosphorylation and downstream signaling pathways.
Q2: Which receptor tyrosine kinases are the primary targets of this compound?
This compound primarily targets the following RTKs:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, KDR, or Flk-1): A key mediator of angiogenesis.
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in cell proliferation, survival, and angiogenesis.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in cell proliferation, differentiation, and angiogenesis.
-
c-kit (Stem Cell Factor Receptor): Implicated in the growth and survival of certain tumor cells, particularly in acute myeloid leukemia.[1][2][3]
Q3: What are the known off-target effects of this compound?
While this compound is designed to target specific RTKs, preclinical studies have identified other kinases that can be inhibited, potentially leading to off-target effects. A key study using chemical proteomics identified Aurora kinases B and C as additional targets of this compound (SU6668).[4][5] Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to defects in mitosis. It is important to consider these off-target effects when interpreting experimental results.
Troubleshooting Guides
In Vitro Assays
Problem: Inconsistent IC50 values in cell-based assays.
-
Possible Cause 1: Cell Line Integrity and Passage Number.
-
Troubleshooting: Ensure the use of a consistent and low passage number for your cell lines. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. Regularly authenticate your cell lines.
-
-
Possible Cause 2: Variability in Assay Conditions.
-
Troubleshooting: Standardize all assay parameters, including cell seeding density, serum concentration in the media, and incubation times. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
-
Possible Cause 3: this compound Stability and Handling.
-
Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem: Low or no inhibition of receptor phosphorylation in Western blot analysis.
-
Possible Cause 1: Insufficient Ligand Stimulation.
-
Troubleshooting: Ensure that the concentration of the stimulating ligand (e.g., VEGF, PDGF, FGF) is optimal to induce a robust phosphorylation signal in your control cells. The duration of ligand stimulation is also critical and should be optimized.
-
-
Possible Cause 2: Inactive this compound.
-
Troubleshooting: Verify the integrity and concentration of your this compound stock. If possible, test its activity in a cell-free kinase assay.
-
-
Possible Cause 3: Suboptimal Antibody Performance.
-
Troubleshooting: Use validated phospho-specific and total protein antibodies. Optimize antibody concentrations and incubation times. Include appropriate positive and negative controls.
-
In Vivo Xenograft Studies
Problem: High variability in tumor growth within the same treatment group.
-
Possible Cause 1: Inconsistent Tumor Cell Implantation.
-
Troubleshooting: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for all animals. Use a consistent volume and concentration of cell suspension.
-
-
Possible Cause 2: Animal Health and Husbandry.
-
Troubleshooting: Monitor the health of the animals regularly. Ensure consistent housing conditions, including diet and light/dark cycles.
-
-
Possible Cause 3: Inaccurate Dosing.
-
Troubleshooting: Calibrate dosing equipment regularly. Ensure the this compound formulation is homogenous and administered consistently (e.g., oral gavage technique).
-
Problem: Lack of expected anti-tumor efficacy.
-
Possible Cause 1: Suboptimal Dosing Regimen.
-
Troubleshooting: The dose and schedule of this compound administration are critical. Based on published preclinical data, effective oral doses typically range from 75 to 200 mg/kg, administered once or twice daily.[2][6][7] A dose-response study may be necessary to determine the optimal regimen for your specific tumor model.
-
-
Possible Cause 2: Poor Bioavailability.
-
Troubleshooting: Ensure the vehicle used for this compound administration is appropriate for oral delivery and facilitates absorption.
-
-
Possible Cause 3: Tumor Model Resistance.
-
Troubleshooting: The tumor cell line used may have intrinsic resistance mechanisms to this compound's mode of action. Consider using cell lines with known dependence on the signaling pathways targeted by this compound.
-
Quantitative Data Summary
In Vitro Potency of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| VEGFR2 (Flk-1/KDR) | Kinase Assay | Ki = 2.1 µM | [2][3] |
| PDGFRβ | Kinase Assay | Ki = 8 nM | [2][3] |
| FGFR1 | Kinase Assay | Ki = 1.2 µM | [2][3] |
| c-kit | Cell-based Autophosphorylation | IC50 = 0.1 - 1 µM | [2][3] |
| Aurora Kinase B | Kinase Assay | IC50 = 35 nM | [4] |
| Aurora Kinase C | Kinase Assay | IC50 = 210 nM | [4] |
In Vivo Efficacy of this compound in Xenograft Models
| Tumor Cell Line | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| A431 | Epidermoid Carcinoma | Athymic Mice | 200 mg/kg, p.o., twice daily for 3 weeks | Significant suppression of tumor growth | [2] |
| A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 | Various | Athymic Mice | 75-200 mg/kg | Significant growth inhibition | [1][3][7] |
| C6 | Glioma | Athymic Mice | 75 mg/kg, i.p. | Suppression of tumor angiogenesis | [1][7] |
| TMK-1 | Gastric Cancer | Nude Mice | 200 mg/kg/day, p.o., for 2 weeks | Significant suppression of peritoneal dissemination | [8] |
Experimental Protocols
Western Blot for VEGFR2 Phosphorylation
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to near confluence. Serum-starve the cells for 4-6 hours. Pre-treat cells with desired concentrations of this compound or vehicle control for 1 hour.
-
Ligand Stimulation: Stimulate cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-VEGFR2 (e.g., pTyr1175). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total VEGFR2 to confirm equal protein loading.
In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Culture: Culture the desired human tumor cell line (e.g., A431) under sterile conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
This compound Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 200 mg/kg, twice daily). The control group should receive the vehicle alone.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
References
- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Orantinib vs. Sunitinib: A Comparative Analysis in Renal Cell Carcinoma Models
A comprehensive review of the preclinical data for Orantinib (TSU-68) and Sunitinib in the context of renal cell carcinoma (RCC) reveals a significant disparity in available research. While Sunitinib has been extensively studied in various RCC models, providing a wealth of in vitro and in vivo data, specific preclinical evidence for this compound's efficacy directly within RCC models is notably scarce in the public domain. This guide provides a detailed comparison based on the available information, highlighting the established profile of Sunitinib and the current data gaps for this compound in this specific cancer type.
Introduction
Both this compound (also known as TSU-68 or SU6668) and Sunitinib are oral multi-targeted tyrosine kinase inhibitors (TKIs) that play a crucial role in inhibiting angiogenesis, a key process in tumor growth and metastasis. Their mechanisms of action involve the blockade of key signaling pathways mediated by receptor tyrosine kinases such as the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Sunitinib is an established therapeutic agent for advanced renal cell carcinoma, while this compound has been investigated in various solid tumors.
Mechanism of Action
Sunitinib exerts its anti-cancer effects by targeting multiple receptor tyrosine kinases, including VEGFRs (VEGFR1, VEGFR2, and VEGFR3), PDGFRs (PDGFRA and PDGFRB), stem cell factor receptor (c-KIT), FMS-like tyrosine kinase 3 (FLT3), and the rearranged during transfection (RET) proto-oncogene. By inhibiting these receptors, Sunitinib disrupts downstream signaling pathways, leading to the inhibition of tumor angiogenesis and direct anti-tumor effects.
This compound also functions as a multi-targeted TKI, with demonstrated activity against VEGFR-2, PDGFRβ, and fibroblast growth factor receptor 1 (FGFR1). Its primary mechanism is the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking signal transduction and inhibiting angiogenesis and tumor cell proliferation.
Signaling Pathway Diagrams
In Vitro Efficacy
Sunitinib
Sunitinib has demonstrated potent inhibitory effects on the proliferation of various human renal cell carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, have been determined in multiple studies.
| Cell Line | IC50 (µM) |
| 786-O | 4.6 - 5.2 |
| ACHN | 1.9 |
| Caki-1 | 2.8 |
| A-498 | Not explicitly stated, but sensitive |
This compound
As of the latest available data, specific IC50 values for this compound in renal cell carcinoma cell lines have not been reported in peer-reviewed literature. Its in vitro activity has been characterized in other cell types, primarily endothelial cells, where it inhibits VEGF-driven mitogenesis.
| Cell Line | Assay | IC50 (µM) |
| HUVEC | VEGF-driven mitogenesis | 0.34 |
| HUVEC | FGF-driven mitogenesis | 9.6 |
In Vivo Efficacy
Sunitinib
Numerous preclinical studies have confirmed the in vivo efficacy of Sunitinib in mouse xenograft models of human renal cell carcinoma. Treatment with Sunitinib typically leads to significant tumor growth inhibition and a reduction in tumor vascularity.
| RCC Xenograft Model | Dosing Regimen | Key Findings |
| 786-O | 40 mg/kg/day, oral | Significant tumor growth inhibition. |
| ACHN | 40 mg/kg/day, oral | Significant tumor growth inhibition. |
| Caki-1 | 60 mg/kg/day, oral | Delayed tumor progression. |
| Renca (murine RCC) | 40 mg/kg/day, oral | Inhibition of tumor growth and reduction in phosphorylated STAT3. |
This compound
Experimental Protocols
In Vitro Cell Proliferation Assay (for Sunitinib)
Objective: To determine the IC50 of Sunitinib in RCC cell lines.
Methodology:
-
Cell Culture: Human RCC cell lines (e.g., 786-O, ACHN, Caki-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of Sunitinib or vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study (for Sunitinib)
Objective: To evaluate the anti-tumor efficacy of Sunitinib in an RCC xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation: Human RCC cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: Sunitinib is administered orally, typically daily, at a specified dose (e.g., 40 mg/kg). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., immunohistochemistry for microvessel density).
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
Conclusion
Sunitinib is a well-characterized TKI with proven efficacy against renal cell carcinoma in numerous preclinical models, which has translated to its successful clinical use. The available data provides a robust foundation for its mechanism of action and anti-tumor effects in RCC.
In contrast, while this compound shares a similar multi-targeted profile and has demonstrated anti-angiogenic and anti-tumor properties in various cancer models, there is a clear and significant gap in the publicly available preclinical data specifically for renal cell carcinoma. To enable a direct and comprehensive comparison with Sunitinib in this context, further studies are required to determine this compound's in vitro potency against a panel of RCC cell lines and its in vivo efficacy in RCC xenograft models. Such data would be invaluable for researchers and drug development professionals to fully assess the potential of this compound as a therapeutic agent for renal cell carcinoma.
A Preclinical Showdown: Orantinib vs. Sorafenib in Hepatocellular Carcinoma Cells
A Comparative Guide for Researchers and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, necessitating the continued exploration of novel therapeutic agents. Among the multi-kinase inhibitors, Sorafenib has long been a standard of care, while Orantinib (also known as TSU-68) has been investigated for its anti-angiogenic and anti-tumor properties. This guide provides a detailed, objective comparison of the preclinical data on the effects of this compound and Sorafenib on HCC cells.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and Sorafenib exert their anti-tumor effects by targeting key signaling pathways involved in cell proliferation and angiogenesis. However, their primary kinase targets differ, suggesting distinct mechanisms of action.
Sorafenib is a potent inhibitor of the Raf/MEK/ERK signaling pathway , a critical cascade that drives cell proliferation. It also targets receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β , which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2]
This compound , on the other hand, primarily targets PDGFRβ, VEGFR-2 (Flk-1/KDR), and FGFR1 .[3] Its potent inhibition of these receptors disrupts the signaling pathways that promote angiogenesis and tumor growth. While it affects some of the same pathways as Sorafenib, its strong activity against FGFR1 provides a different angle of attack.
In Vitro Efficacy: A Look at the Numbers
Quantitative data on the in vitro efficacy of these inhibitors is crucial for comparing their potency. The following tables summarize available data from various studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound (TSU-68) IC50/Ki | Sorafenib IC50 |
| PDGFRβ | 8 nM (Ki)[3] | 57 nM[1] |
| VEGFR-1 (Flt-1) | 2.1 µM (Ki)[3] | 26 nM[1] |
| VEGFR-2 (KDR/Flk-1) | 1.2 µM (Ki)[3] | 90 nM[1] |
| VEGFR-3 (Flt-4) | Not consistently reported | 20 nM[1] |
| FGFR1 | 1.2 µM (Ki)[3] | Not a primary target |
| Raf-1 | Not a primary target | 6 nM[1] |
| B-Raf | Not a primary target | 22 nM[1] |
| c-Kit | 0.1-1 µM | 68 nM[1] |
IC50 values represent the concentration of the drug required to inhibit the activity of a kinase by 50% in cell-free assays. Ki is the inhibition constant.
Table 2: In Vitro Efficacy in HCC Cell Lines
| Cell Line | Drug | Endpoint | Result |
| HepG2 | Sorafenib | IC50 (Cell Viability, 48h) | ~6 µM[4] |
| Huh-7 | Sorafenib | IC50 (Cell Viability, 48h) | ~6 µM[4] |
| Hep3B | Sorafenib | IC50 (Cell Viability, 72h) | ~5-10 µM[5] |
| PLC/PRF/5 | Sorafenib | IC50 (Cell Viability) | 6.3 µM[6] |
| Huh-7 | This compound | Effect on Tumorigenicity | Suppressed growth of co-injected HuH7/WI-38 xenografts[1] |
IC50 values for cell viability represent the concentration of the drug required to inhibit cell growth by 50%.
Effects on Cell Proliferation and Apoptosis
Sorafenib has been shown to inhibit the proliferation of various HCC cell lines in a dose- and time-dependent manner.[4] Studies have demonstrated that Sorafenib induces apoptosis (programmed cell death) in HCC cells, a key mechanism of its anti-tumor activity.[7][8]
This compound has been reported to induce apoptosis in other cancer cell types, such as human myeloid leukemia cells. While specific data on apoptosis induction in HCC cell lines is limited, its inhibitory effect on key growth factor receptors suggests a likely impact on cell survival and proliferation.
Experimental Protocols
To aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Sorafenib and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat HCC cells with the desired concentrations of this compound or Sorafenib for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Summary and Future Directions
Based on the available preclinical data, both this compound and Sorafenib are multi-kinase inhibitors with the potential to impact HCC cell growth and survival. Sorafenib's mechanism, primarily through the inhibition of the Raf/MEK/ERK pathway, is well-documented in HCC models. This compound's potent inhibition of PDGFR, VEGFR, and FGFR suggests a strong anti-angiogenic effect and a direct impact on tumor cells driven by FGFR signaling.
The lack of direct comparative studies represents a significant knowledge gap. To provide a definitive comparison of their efficacy on HCC cells, future research should focus on:
-
Head-to-head in vitro studies on a panel of well-characterized HCC cell lines to determine and compare their IC50 values for cell viability.
-
Comparative apoptosis and cell cycle analysis to understand their differential effects on cell fate.
-
In-depth analysis of their impact on respective signaling pathways within the same HCC cell lines to confirm their mechanisms of action.
-
In vivo studies using HCC xenograft or orthotopic models to compare their anti-tumor efficacy and effects on the tumor microenvironment.
Such studies will be invaluable for elucidating the relative strengths of this compound and Sorafenib and could inform the design of future clinical trials, potentially leading to more effective therapeutic strategies for hepatocellular carcinoma.
References
- 1. Small Molecule Inhibitors for Hepatocellular Carcinoma: Advances and Challenges [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. d-nb.info [d-nb.info]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I/II Study of TSU-68 for Advanced Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- 6. A randomised phase II study of TSU-68 in patients with hepatocellular carcinoma treated by transarterial chemoembolisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I/II trial of the oral antiangiogenic agent TSU-68 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
Orantinib vs. Axitinib: A Comparative Analysis of VEGFR2 Inhibition Efficacy
For Immediate Release
This guide provides a detailed comparison of the efficacy of two small molecule tyrosine kinase inhibitors, Orantinib (also known as SU6668) and Axitinib, in blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant signaling pathways to inform preclinical and clinical research.
Executive Summary
Axitinib demonstrates significantly higher potency in the inhibition of VEGFR2 compared to this compound. Experimental data consistently show that Axitinib inhibits VEGFR2 at nanomolar and sub-nanomolar concentrations, whereas this compound's inhibitory activity is observed in the micromolar range. This substantial difference in potency is a critical factor for consideration in the research and development of targeted cancer therapies.
Data Presentation: Inhibitory Potency against VEGFR2
The following table summarizes the quantitative data on the inhibitory activities of this compound and Axitinib against VEGFR2, as determined by various experimental assays.
| Compound | Target/Assay | Metric | Value |
| This compound (SU6668) | VEGFR2 | IC50 | 2.4 µM |
| Flk-1/KDR (VEGFR2) trans-phosphorylation | Ki | 2.1 µM | |
| VEGF-driven HUVEC Mitogenesis | IC50 | 0.34 µM | |
| Axitinib | VEGFR2 (KDR) | IC50 | 0.2 nM |
| VEGFR2/Flk1 (murine) | IC50 | 0.18 nM | |
| VEGFR1, -2, -3 | IC50 | 0.1 - 0.3 nM |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme.
VEGFR2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2, leading to angiogenesis. Both this compound and Axitinib are designed to inhibit the autophosphorylation of VEGFR2, thereby blocking these downstream signals.
Experimental Methodologies
The data presented in this guide were derived from established in vitro assays designed to measure the inhibitory effects of compounds on receptor tyrosine kinases and associated cellular processes. The key experimental protocols are detailed below.
Kinase Inhibition Assay (Trans-phosphorylation)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain.
-
Objective: To determine the Ki or IC50 value of the inhibitor against the isolated kinase.
-
Protocol Outline:
-
Plate Coating: 96-well microtiter plates are coated with a peptide substrate, such as poly-Glu,Tyr (4:1), which can be phosphorylated by VEGFR2.
-
Enzyme Addition: A purified recombinant VEGFR2 kinase domain (e.g., GST-Flk-1) is added to the wells.
-
Inhibitor Treatment: Serial dilutions of the test compound (this compound or Axitinib) are added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of substrate phosphorylation is quantified. This is often achieved using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP).
-
Data Analysis: The signal is measured, and the results are used to calculate the IC50 or Ki value.
-
Cellular Receptor Phosphorylation Assay
This cell-based assay measures the inhibition of VEGFR2 autophosphorylation within a cellular context.
-
Objective: To assess the inhibitor's ability to block receptor activation in response to its ligand, VEGF.
-
Protocol Outline:
-
Cell Culture: Cells expressing VEGFR2, such as Human Umbilical Vein Endothelial Cells (HUVECs) or engineered cell lines (e.g., porcine aorta endothelial cells overexpressing VEGFR2), are cultured in 96-well plates.[1]
-
Serum Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound or Axitinib.
-
Ligand Stimulation: Cells are stimulated with VEGF to induce VEGFR2 phosphorylation.
-
Lysis and Capture: Cells are lysed, and the cell lysates are transferred to an ELISA plate pre-coated with a VEGFR2 capture antibody.
-
Detection: The level of phosphorylated VEGFR2 is detected using an anti-phosphotyrosine antibody.
-
Data Analysis: The signal is quantified, and the IC50 value is determined by plotting the inhibition of phosphorylation against the inhibitor concentration.
-
HUVEC Proliferation/Viability Assay (MTT Assay)
This assay evaluates the effect of the inhibitors on the proliferation and viability of endothelial cells, a key process in angiogenesis.
-
Objective: To determine the IC50 of the inhibitor on VEGF-stimulated endothelial cell growth.
-
Protocol Outline:
-
Cell Seeding: HUVECs are seeded in 96-well plates and allowed to adhere.
-
Serum Starvation: Cells are serum-starved to synchronize them and reduce baseline proliferation.
-
Treatment: Cells are treated with serial dilutions of the inhibitor in the presence of a stimulating concentration of VEGF. Control wells include cells with VEGF alone and cells in a serum-free medium.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is read on a microplate reader.
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of inhibition and determine the IC50 value.
-
The workflow for a typical HUVEC proliferation assay is depicted below.
References
Orantinib's Selectivity Profile: A Comparative Analysis with Modern Pan-FGFR Inhibitors
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2] Pan-FGFR inhibitors, designed to block the activity of multiple FGFR isoforms, have emerged as a promising class of anti-cancer agents. Orantinib (also known as SU6668) was one of the earlier multi-kinase inhibitors investigated for its effects on FGFR, among other targets. This guide provides an objective comparison of this compound's selectivity profile against several next-generation, more selective pan-FGFR inhibitors, supported by experimental data and methodologies.
Comparative Selectivity of Pan-FGFR Inhibitors
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. While broad-spectrum inhibitors can hit multiple oncogenic pathways, they also carry a higher risk of off-target toxicities. Modern drug development has shifted towards more selective agents to maximize on-target effects and improve the therapeutic window.
This compound is a multi-targeted receptor tyrosine kinase inhibitor with potent activity against Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), but significantly weaker activity against FGFR1.[3][4][5] In contrast, inhibitors such as Pemigatinib, Infigratinib, AZD4547, and Erdafitinib were specifically designed for potent and selective inhibition of the FGFR family.
The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and other selected pan-FGFR inhibitors against various kinases, as determined by in vitro biochemical assays. Lower values indicate greater potency.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | VEGFR2 (nM) | PDGFRβ (nM) |
| This compound (SU6668) | 1,200 (Kᵢ) | - | - | - | 2,400 (IC₅₀) | 8 (Kᵢ) |
| AZD4547 | 0.2 (IC₅₀) | 2.5 (IC₅₀) | 1.8 (IC₅₀) | 165 (IC₅₀) | 24 (IC₅₀) | >10,000 |
| Infigratinib (BGJ398) | 0.9 (IC₅₀) | 1.4 (IC₅₀) | 1.0 (IC₅₀) | ~61 | >60 | >10,000 |
| Erdafitinib (JNJ-42756493) | 1.2 (IC₅₀) | 2.5 (IC₅₀) | 3.0 (IC₅₀) | 5.7 (IC₅₀) | 36.8 (IC₅₀) | 90 |
| Pemigatinib (INCB054828) | 0.4 (IC₅₀) | 0.5 (IC₅₀) | 1.0 (IC₅₀) | 30 (IC₅₀) | 175 | >10,000 |
Data compiled from multiple sources.[1][2][3][5][6][7][8][9][10] Note: this compound's potency for PDGFRβ is significantly higher than for FGFR1, classifying it primarily as a PDGFR inhibitor with secondary FGFR activity.
As the data illustrates, this compound's inhibitory activity is most potent against PDGFRβ.[5] Its potency against FGFR1 is in the micromolar range, making it several orders of magnitude less potent than second-generation inhibitors like AZD4547, Infigratinib, Erdafitinib, and Pemigatinib, which all exhibit sub-nanomolar to low nanomolar potency against FGFRs 1, 2, and 3.[2][6][8][10] These newer agents also demonstrate significant selectivity for FGFRs over other kinases like VEGFR2, a feature less pronounced in this compound. Erdafitinib is a notable pan-FGFR inhibitor with potent activity against all four FGFR family members.[1][2][6][7]
FGFR Signaling Pathway and Inhibitor Action
The binding of an FGF ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain.[2] This activation triggers a cascade of downstream signaling events through pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, ultimately regulating gene expression and cellular responses like proliferation and survival.[1][11] Pan-FGFR inhibitors act by competitively binding to the ATP-binding pocket within the kinase domain, preventing autophosphorylation and blocking downstream signal transduction.
Caption: Simplified FGFR signaling pathway and point of inhibitor action.
Experimental Protocols
The determination of inhibitor potency and selectivity is typically performed using in vitro biochemical kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
General Protocol for In Vitro Kinase Inhibition Assay
A common method is a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The less ATP remaining, the more active the kinase.
-
Reagent Preparation: A purified, recombinant human kinase (e.g., FGFR1) is prepared in a kinase reaction buffer. The specific substrate (a peptide or protein) and ATP are also prepared in the same buffer. The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor dilutions are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by adding a specific concentration of ATP to each well. The plate is then incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for phosphorylation.
-
Reaction Termination & Detection: A detection reagent is added to the wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP by converting it into a luminescent signal via a luciferase enzyme.
-
Data Analysis: The luminescence in each well is measured using a plate reader. The signal is inversely proportional to kinase activity. The data is normalized to controls (0% inhibition with no inhibitor, 100% inhibition with no kinase). The IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—is calculated by fitting the data to a dose-response curve. Selectivity is determined by comparing the IC50 values across a panel of different kinases.
Caption: General workflow for an in vitro biochemical kinase inhibition assay.
Conclusion
The experimental data clearly positions this compound as a multi-kinase inhibitor with primary activity against PDGFRβ and VEGFR2, and substantially weaker activity against FGFR1. While it was an important early tool in exploring kinase inhibition, its selectivity profile differs markedly from modern pan-FGFR inhibitors like Pemigatinib, Infigratinib, AZD4547, and Erdafitinib. These newer agents were engineered for high potency and selectivity against the FGFR family, offering a more targeted approach for patients with FGFR-driven malignancies. This improved selectivity is crucial for achieving a better therapeutic index, maximizing on-target anti-tumor activity while minimizing off-target side effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 6. Erdafitinib (JNJ-42756493) - Chemietek [chemietek.com]
- 7. Erdafitinib|JNJ-42756493|CAS 1346242-81-6|DC Chemicals [dcchemicals.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. reactionbiology.com [reactionbiology.com]
Validating Orantinib's On-Target Effects: A Comparative Kinase Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Orantinib's kinase inhibition profile against other multi-kinase inhibitors, Sunitinib (B231) and Sorafenib, which also target key angiogenic and tumorigenic pathways. The data presented here is essential for validating the on-target effects of this compound and understanding its selectivity profile, a critical step in preclinical and clinical development.
Kinase Inhibition Profile: this compound vs. Comparators
This compound is a multi-targeted receptor tyrosine kinase inhibitor with primary activity against Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Its efficacy is rooted in the simultaneous inhibition of these key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3][4] To objectively assess its on-target effects, this section compares the inhibitory potency of this compound with that of Sunitinib and Sorafenib, two well-established multi-kinase inhibitors with overlapping target profiles.[5][6][7]
| Target Kinase | This compound (SU6668) | Sunitinib (SU11248) | Sorafenib (BAY 43-9006) |
| PDGFRβ | 8 nM (Ki) [8] | 2 nM (IC50) [5] | 57 nM (IC50) [5] |
| FGFR1 | 1.2 µM (Ki) [8] | 2.2 nM (IC50, FGFR1)[5] | Potent inhibitor[9] |
| VEGFR1 (Flt-1) | 2.1 µM (Ki) [8] | Potent inhibitor[6] | 13 nM (IC50)[5] |
| VEGFR2 (KDR) | Potent inhibitor[1] | 80 nM (IC50) [5] | 90 nM (IC50) [5] |
| VEGFR3 (Flt-4) | Potent inhibitor | Potent inhibitor[6] | 20 nM (IC50) [5] |
| c-Kit | 0.1-1 µM (IC50)[8] | Potent inhibitor[5] | 68 nM (IC50) [5] |
| Raf-1 | No significant activity | No significant activity | 6 nM (IC50) [5] |
| B-Raf | No significant activity | No significant activity | 22 nM (IC50) [5] |
| EGFR | No effect (up to 100 µM)[8] | Limited activity | Limited activity |
Note: Ki denotes the inhibition constant, while IC50 represents the half-maximal inhibitory concentration. These values are compiled from various cell-free and cell-based assays and may not be directly comparable due to differing experimental conditions. A comprehensive, head-to-head kinase panel screening for this compound against a broad range of kinases is not publicly available at this time.
Experimental Protocols
Validating the on-target effects of kinase inhibitors like this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to determine kinase inhibition profiles.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific kinase in a cell-free system.
1. Reagents and Materials:
-
Recombinant Kinase: Purified, active form of the target kinase (e.g., PDGFRβ, FGFR1, VEGFR2).
-
Kinase Substrate: A peptide or protein that is specifically phosphorylated by the target kinase. Often biotinylated for detection.
-
ATP (Adenosine Triphosphate): The phosphate (B84403) donor for the kinase reaction.
-
Test Compound: this compound or comparator compounds, dissolved in a suitable solvent (e.g., DMSO).
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).
-
Detection Reagents: Dependent on the assay format (e.g., anti-phosphotyrosine antibody conjugated to a fluorophore for TR-FRET, or radiolabeled ATP for radiometric assays).
-
Microplates: 96- or 384-well plates suitable for the detection instrument.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add a fixed concentration of the recombinant kinase to the wells of the microplate.
-
Add the serially diluted test compound to the wells containing the kinase and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, radioactivity) using a suitable plate reader.
3. Data Analysis:
-
The raw data is typically converted to percent inhibition relative to a control with no inhibitor.
-
The percent inhibition is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is a common non-radioactive method for quantifying kinase activity.
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-tyrosine antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium and APC in close proximity, resulting in a FRET signal.
Specific Protocol Steps:
-
Follow the general in vitro kinase inhibition assay procedure for setting up the kinase reaction.
-
After stopping the reaction, add a mixture of the europium-labeled anti-phospho-tyrosine antibody and the streptavidin-APC conjugate to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for APC).
-
The ratio of the acceptor to donor emission is calculated and used to determine the IC50 value.
Visualizing On-Target Effects and Experimental Workflow
To further clarify the mechanisms and methodologies involved in validating this compound's on-target effects, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: this compound's mechanism of action targeting key signaling pathways.
Caption: General experimental workflow for kinase profiling.
Caption: Logical framework for comparing kinase inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. abmole.com [abmole.com]
- 9. biorxiv.org [biorxiv.org]
Orantinib's Interaction Profile: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Orantinib (also known as SU6668 and TSU-68) is a multi-targeted tyrosine kinase inhibitor initially developed for its anti-angiogenic and anti-tumor properties. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several key receptor tyrosine kinases (RTKs). This guide provides a comparative analysis of this compound's cross-reactivity with a range of tyrosine kinases, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Kinase Inhibition Profile of this compound
This compound exhibits potent inhibitory activity against the vascular endothelial growth factor receptor 2 (VEGFR2 or KDR), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1).[1][2][3][4] These three kinases are the primary targets of this compound and are critically involved in tumor angiogenesis and growth.
Beyond its primary targets, this compound has demonstrated inhibitory effects on other tyrosine kinases, including the stem cell factor receptor (c-kit) and VEGFR1 (Flt-1).[5] A chemical proteomic approach further expanded the profile of this compound by identifying previously unknown targets, such as Aurora kinases A and B and TANK-binding kinase 1 (TBK1), highlighting its broader kinase interaction landscape.[6]
Conversely, studies have also indicated a lack of significant inhibitory activity against several other kinases at tested concentrations, including the epidermal growth factor receptor (EGFR), insulin-like growth factor 1 receptor (IGF-1R), MET, SRC, LCK, ZAP70, ABL, and CDK2.[3] This selectivity is a crucial aspect of its pharmacological profile.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory potency of this compound against a panel of tyrosine and serine/threonine kinases, presenting IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values from various in vitro kinase assays.
| Kinase Target | IC50 (µM) | Ki (nM) | Reference(s) |
| Primary Targets | |||
| PDGFRβ | 0.06 | 8 | [3][7] |
| VEGFR2 (KDR/Flk-1) | 2.4 | 2100 | [5][7] |
| FGFR1 | 3.0 | 1200 | [5][7] |
| Off-Targets | |||
| c-kit | 0.1 - 1.0 | - | [5] |
| Flt-1 (VEGFR1) | - | 2100 | [5] |
| Aurora kinase A | - | - | [6] |
| Aurora kinase B | 0.035 | - | [8] |
| Aurora kinase C | 0.210 | - | [8] |
| TANK-binding kinase 1 (TBK1) | - | - | [6] |
| Non-Inhibited Kinases | |||
| EGFR | >100 | - | [3][7] |
| IGF-1R | - | - | [3] |
| MET | - | - | [3] |
| SRC | - | - | [3] |
| LCK | - | - | [3] |
| ZAP70 | - | - | [3] |
| ABL | - | - | [3] |
| CDK2 | - | - | [3] |
Experimental Methodologies
The data presented in this guide are derived from in vitro kinase inhibition assays. A typical experimental workflow for determining the inhibitory activity of this compound is outlined below.
In Vitro Kinase Trans-Phosphorylation Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., GST-Flk-1 cytoplasmic domain, GST-FGFR1 kinase domain)
-
Peptide substrate (e.g., poly-Glu,Tyr 4:1)
-
This compound (SU6668)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP
-
96-well microtiter plates
-
Kinase reaction buffer (e.g., 100 mM HEPES, 20 mM MgCl₂, 10 mM MnCl₂, 0.2 mM DTT, 0.2% BSA, 80 µM Na₃VO₄)
-
Stop solution (e.g., 1% trichloroacetic acid)
-
Scintillation counter
Procedure:
-
Plate Coating: Microtiter plates are coated with the peptide substrate and incubated overnight.
-
Blocking: Excess protein binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Kinase Reaction:
-
The recombinant kinase is added to the wells.
-
This compound, at various concentrations, is pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP (containing a radiolabel).
-
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped by the addition of a stop solution.
-
Washing: Unincorporated radiolabeled ATP is washed away.
-
Detection: The amount of incorporated radiolabel in the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Inhibition by this compound
This compound's therapeutic effects are a direct consequence of its ability to block the signaling cascades initiated by its target kinases. The binding of growth factors (VEGF, PDGF, FGF) to their respective receptors (VEGFR, PDGFR, FGFR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell proliferation, migration, survival, and angiogenesis. This compound, by inhibiting the initial phosphorylation event, effectively shuts down these signaling cascades.
Conclusion
This compound is a potent inhibitor of VEGFR2, PDGFRβ, and FGFR1, with documented cross-reactivity against other kinases such as c-kit and Aurora kinases. Its selectivity profile, which spares kinases like EGFR, contributes to its specific mechanism of action. This comprehensive guide, by presenting quantitative data, experimental protocols, and pathway diagrams, offers a valuable resource for researchers investigating the therapeutic potential and molecular interactions of this compound. Understanding its detailed kinase interaction profile is essential for designing future studies, predicting potential off-target effects, and exploring novel therapeutic applications.
References
- 1. Reactome | Signaling by FGFR1 [reactome.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
Orantinib's Downfall: A Comparative Analysis of a Failed Tyrosine Kinase Inhibitor
The landscape of cancer therapeutics is littered with once-promising candidates that failed to meet the rigorous demands of clinical validation. Orantinib (SU6668), a multi-targeted tyrosine kinase inhibitor, represents one such cautionary tale. Despite a rational design targeting key oncogenic pathways, its journey was cut short by a pivotal Phase 3 clinical trial that failed to demonstrate a survival benefit. This guide provides a detailed examination of the reasons behind this compound's clinical trial failure, offering a comparative analysis with other relevant tyrosine kinase inhibitors and presenting the supporting experimental data for a scientific audience.
This compound was developed as an orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2] These receptors are crucial mediators of tumor angiogenesis, growth, and metastasis.[2] Preclinical studies showed promising anti-tumor activity across a range of cancer models, leading to its investigation in various solid tumors, including hepatocellular carcinoma (HCC).[3][4]
The ORIENTAL Trial: A Decisive Failure in Hepatocellular Carcinoma
The most definitive setback for this compound was the Phase 3 ORIENTAL (this compound versus placebo combined with transcatheter arterial chemoembolisation) trial (NCT01465464). This randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy of this compound in combination with transcatheter arterial chemoembolization (TACE) in patients with unresectable HCC.[5] The trial was terminated prematurely for futility after a pre-planned interim analysis revealed that this compound did not improve the primary endpoint of overall survival (OS) compared to placebo.[5]
Key Efficacy and Safety Data from the ORIENTAL Trial
| Endpoint | This compound + TACE (n=444) | Placebo + TACE (n=444) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 31.1 months | 32.3 months | 1.090 (0.878–1.352) | 0.435 |
| Adverse Event (Grade 3 or higher) | This compound + TACE | Placebo + TACE |
| Elevated Aspartate Aminotransferase | 43% | 36% |
| Elevated Alanine Aminotransferase | 34% | 30% |
| Hypertension | 11% | 9% |
| Serious Adverse Events | 45% | 30% |
| Table 1: Efficacy and Safety Outcomes from the ORIENTAL Trial. [5] |
The data clearly demonstrates a lack of efficacy for this compound in this setting, with a numerical trend towards worse survival in the this compound arm.[5] Furthermore, the incidence of serious adverse events was notably higher in the this compound group, raising concerns about its safety profile when combined with TACE.[5]
Comparative Analysis with Other Tyrosine Kinase Inhibitors in Hepatocellular Carcinoma
To understand the context of this compound's failure, it is crucial to compare its performance with other multi-kinase inhibitors that have been evaluated in HCC.
Sorafenib (B1663141): The Established First-Line Standard
Sorafenib was the first tyrosine kinase inhibitor to demonstrate a survival benefit in advanced HCC and has long been the standard of care. The pivotal SHARP (Sorafenib Hepatocellular Carcinoma Assessment Randomized Protocol) trial established its efficacy.[6]
| Trial | Drug | Median Overall Survival | Comparator | Hazard Ratio (95% CI) |
| ORIENTAL | This compound | 31.1 months | Placebo | 1.090 (0.878–1.352) |
| SHARP | Sorafenib | 10.7 months | Placebo | 0.69 (0.55-0.87) |
| Table 2: Comparison of Overall Survival in Pivotal Phase 3 Trials. [5][6] |
While the patient populations and trial designs differ, the contrast in outcomes is stark. Sorafenib demonstrated a statistically significant and clinically meaningful improvement in overall survival, whereas this compound did not.[5][6]
Regorafenib (B1684635): A Second-Line Option
Regorafenib is another multi-kinase inhibitor that has shown efficacy in HCC patients who have progressed on sorafenib. The RESORCE (Regorafenib after Sorafenib in patients with Hepatocellular Carcinoma) trial demonstrated its benefit in the second-line setting.[7][8]
| Trial | Drug | Median Overall Survival | Comparator | Hazard Ratio (95% CI) |
| RESORCE | Regorafenib | 10.6 months | Placebo | 0.63 (0.50–0.79) |
| Table 3: Efficacy of Regorafenib in the Second-Line Setting. [7] |
Regorafenib's success in a setting where patients had already failed a TKI highlights the therapeutic window that exists for these agents and further underscores this compound's inability to show a benefit even in a first-line combination setting.[5][7]
Sunitinib (B231): A Failed Contender
Sunitinib, another multi-targeted TKI, also failed to demonstrate efficacy in advanced HCC. A Phase 3 trial directly comparing sunitinib to sorafenib was terminated early for futility and safety concerns.[9][10][11] Sunitinib was associated with a shorter median overall survival (7.9 months vs. 10.2 months for sorafenib) and a higher incidence of severe adverse events.[10][11]
| Drug | Median Overall Survival | Comparator | Hazard Ratio (vs. Sorafenib) | Key Adverse Events (Grade 3/4) |
| Sunitinib | 7.9 months | Sorafenib | 1.30 | Thrombocytopenia (29.7%), Neutropenia (25.7%) |
| Sorafenib | 10.2 months | Sunitinib | - | Hand-foot syndrome (21.2%) |
| Table 4: Head-to-Head Comparison of Sunitinib and Sorafenib in HCC. [10][11] |
The failure of sunitinib, which shares a similar mechanism of action with this compound, further suggests that simply inhibiting VEGFR, PDGFR, and FGFR is not a guaranteed strategy for success in HCC.
Experimental Protocols of Key Clinical Trials
A detailed understanding of the experimental design is crucial for interpreting the results.
ORIENTAL Trial (this compound)
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, multicenter.
-
Patient Population: Patients with unresectable hepatocellular carcinoma, no extra-hepatic tumor spread, and Child-Pugh score of 6 or less.
-
Intervention: this compound (200 mg twice daily) or placebo, administered orally in combination with TACE.
-
Primary Endpoint: Overall Survival.
-
Stratification Factors: Region, Child-Pugh score (5 vs. 6), alpha-fetoprotein concentrations (<400 ng/mL vs. ≥400 ng/mL), and size of the largest lesion (≤50 mm vs. >50 mm).[5]
SHARP Trial (Sorafenib)
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, multicenter.
-
Patient Population: Patients with advanced HCC who had not received prior systemic therapy and had a Child-Pugh A score.
-
Intervention: Sorafenib (400 mg twice daily) or placebo, administered orally.
-
Primary Endpoint: Overall Survival and time to symptomatic progression.[6]
RESORCE Trial (Regorafenib)
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, multicenter.
-
Patient Population: Patients with HCC who had progressed on sorafenib treatment and had Child-Pugh A liver function.
-
Intervention: Regorafenib (160 mg once daily for weeks 1-3 of a 4-week cycle) or placebo, plus best supportive care.
Visualizing the Pathways and Trial Logic
Figure 1: Targeted Signaling Pathways of this compound and Comparator TKIs.
Figure 2: Logical Flow of the ORIENTAL Trial and this compound's Failure.
Conclusion: Lessons from a Failed Trial
The clinical trial failure of this compound (SU6668) serves as a critical reminder of the complexities of drug development, particularly in a challenging disease like hepatocellular carcinoma. Several factors likely contributed to its downfall:
-
Lack of Superior Efficacy: Despite a plausible mechanism of action, this compound failed to demonstrate a survival advantage over placebo when combined with TACE. This suggests that its inhibitory effects on VEGFR, PDGFR, and FGFR were not sufficient to overcome the complex and redundant signaling pathways driving HCC progression.
-
Unfavorable Safety Profile: The increased incidence of serious adverse events with this compound treatment raised concerns about its tolerability and therapeutic index, especially in a patient population with underlying liver dysfunction.
-
Competitive Landscape: The success of other TKIs like sorafenib and regorafenib set a high bar for new entrants. The failure of this compound, along with sunitinib, highlights that not all multi-kinase inhibitors are created equal and that subtle differences in target selectivity, potency, and off-target effects can have profound clinical implications.
For researchers and drug development professionals, the story of this compound underscores the importance of robust preclinical models that can better predict clinical efficacy and toxicity. It also emphasizes the need for a deeper understanding of the molecular heterogeneity of HCC to identify patient populations most likely to benefit from targeted therapies. While this compound did not fulfill its initial promise, the data from its clinical trials provide valuable insights that can inform the development of future cancer therapeutics.
References
- 1. Multikinase inhibitors to treat hepatocellular carcinoma failures to sorafenib—time has come for a better approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU6668, a multiple tyrosine kinase inhibitor, inhibits progression of human malignant pleural mesothelioma in an orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Sunitinib versus sorafenib in advanced hepatocellular cancer: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Orantinib and Other VEGF Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of Orantinib (SU6668), a multi-targeted tyrosine kinase inhibitor, with other prominent inhibitors of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data to facilitate informed decisions in oncology research.
Introduction to VEGF Inhibition in Oncology
The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth, invasion, and metastasis. Consequently, inhibiting this pathway has become a cornerstone of modern cancer therapy. A multitude of VEGF inhibitors, primarily small-molecule tyrosine kinase inhibitors (TKIs), have been developed to target key receptors in this pathway, including the VEGF receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).
This guide focuses on a comparative analysis of this compound against several other well-established VEGF inhibitors: Sunitinib, Sorafenib, Axitinib, Pazopanib, and Regorafenib. We will delve into their mechanisms of action, inhibitory activities, preclinical efficacy in vivo, pharmacokinetic profiles, and clinical trial outcomes.
Mechanism of Action and Target Specificity
VEGF inhibitors function by competitively binding to the ATP-binding pocket of the intracellular domain of receptor tyrosine kinases, thereby blocking downstream signaling cascades. While all the inhibitors discussed here target the VEGF pathway, their specificities and potencies against different kinases vary, leading to distinct biological effects and clinical profiles.
The VEGF Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and RAF/MEK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.
Figure 1: Simplified VEGF signaling pathway.
Inhibitor-Specific Mechanisms
The following diagrams illustrate the primary targets of this compound and the comparator VEGF inhibitors within the context of the broader signaling network they modulate.
Orantinib in Imatinib-Resistant GIST: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of orantinib (B1684534) (TSU-68) and other tyrosine kinase inhibitors (TKIs) in imatinib-resistant gastrointestinal stromal tumor (GIST) models. While direct preclinical data for this compound in this specific context is limited, this guide synthesizes available information on its mechanism of action and compares it with established second- and third-line therapies, sunitinib (B231) and regorafenib (B1684635), for which more extensive preclinical data exists.
Executive Summary
Gastrointestinal stromal tumors (GISTs) are predominantly driven by activating mutations in the KIT receptor tyrosine kinase. While imatinib, a potent KIT inhibitor, has revolutionized the treatment of GIST, acquired resistance, often through secondary KIT mutations, remains a significant clinical challenge. This guide evaluates the preclinical evidence for this compound as a potential therapeutic agent in imatinib-resistant GIST and provides a direct comparison with sunitinib and regorafenib.
This compound is a multi-targeted TKI that inhibits VEGFR-2, PDGFR, FGFR, and c-KIT.[1] Its efficacy in imatinib-resistant GIST is not yet established through direct preclinical studies. However, its known inhibition of c-KIT suggests potential activity that warrants further investigation.
Sunitinib and Regorafenib are established second- and third-line treatments for imatinib-resistant GIST, respectively. Preclinical data demonstrate their efficacy is dependent on the specific secondary KIT mutations present in the tumor.
Comparative Efficacy in Imatinib-Resistant GIST Models
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of sunitinib and regorafenib in GIST cell lines engineered to express common imatinib-resistant secondary KIT mutations. Data for this compound in these specific cell lines is not currently available in published literature.
| Cell Line | Primary KIT Mutation | Secondary KIT Mutation | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) |
| GIST-T1-V654A | Exon 11 deletion | Exon 13 V654A | 13.02 | >1000 |
| GIST-T1-N822K | Exon 11 deletion | Exon 17 N822K | 61.05 | 18.23 |
| GIST-882-V654A | Exon 13 K642E | Exon 13 V654A | 29.34 | Not Reported |
| GIST-882-N822K | Exon 13 K642E | Exon 17 N822K | >1000 | 25.19 |
Data sourced from a preclinical study by Zhao et al. (2021).[2]
In Vivo Efficacy
A study utilizing a patient-derived orthotopic xenograft (PDOX) model from an imatinib-resistant GIST patient with primary KIT exon 11 and secondary exon 17 mutations demonstrated the following tumor volume changes after 22 days of treatment.
| Treatment Group | Mean Tumor Volume Ratio (Day 22/Day 0) |
| Untreated Control | 4.91 ± 1.55 |
| Imatinib | 4.30 ± 0.80 |
| Sunitinib | 2.06 ± 0.31 |
| Regorafenib | 0.15 ± 0.05 |
Data sourced from a preclinical study by Miyake et al.[3][4] This study highlights the significant tumor regression observed with regorafenib in this specific imatinib-resistant model. Sunitinib suppressed tumor growth compared to the control, but did not induce regression.[3][4]
Mechanism of Action and Signaling Pathways
Imatinib resistance in GIST is often driven by secondary mutations in the KIT receptor, leading to the reactivation of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT and MAPK pathways. This compound, sunitinib, and regorafenib are all multi-kinase inhibitors, but with different target profiles, which influences their efficacy against various resistance mutations.
References
- 1. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Regorafenib regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
In Vitro Showdown: A Head-to-Head Comparison of Orantinib and Pazopanib
In the landscape of targeted cancer therapies, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of treatment for various malignancies. Among these, Orantinib (also known as SU6668 or TSU-68) and Pazopanib have garnered significant interest from the research community for their roles in inhibiting key signaling pathways involved in tumor growth and angiogenesis. This guide provides a detailed in vitro comparison of these two multi-targeted TKIs, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding and future investigations.
Biochemical Potency: A Tale of Two Inhibitors
Both this compound and Pazopanib exert their anti-cancer effects by targeting several receptor tyrosine kinases (RTKs), primarily those involved in the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) signaling pathways, which are critical for angiogenesis and tumor cell proliferation. However, their inhibitory profiles and potencies exhibit notable differences.
Pazopanib is a potent inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1][2] In cell-free assays, Pazopanib demonstrates IC50 values of 10 nM, 30 nM, and 47 nM for VEGFR-1, -2, and -3, respectively.[3][4] Its inhibitory activity extends to PDGFR-α and -β with IC50 values of 71 nM and 84 nM, and c-Kit at 74 nM.[4]
This compound also targets multiple RTKs, with its greatest potency against PDGFR autophosphorylation, exhibiting a Ki of 8 nM in a cell-free assay.[5] It is also a potent inhibitor of Flk-1 (VEGFR-2) and FGFR1.[5][6] In terms of IC50 values, this compound shows activity against VEGF-R1 (2.1 µM), PDGF-Rβ (8 nM), and FGF-R1 (1.2 µM).[5]
The following tables summarize the reported in vitro inhibitory activities of this compound and Pazopanib against various kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | Inhibition Metric | Value | Reference |
| PDGFRβ | Ki | 8 nM | [5] |
| PDGFRβ | IC50 | 8 nM | [5] |
| FGFR1 | Ki | 1.2 µM | [7] |
| FGFR1 | IC50 | 1.2 µM | [5] |
| Flk-1 (VEGFR-2) | Ki | 2.1 µM | [7] |
| Flt-1 (VEGFR-1) | Ki | 2.1 µM | [7] |
| VEGF-R1 | IC50 | 2.1 µM | [5] |
| c-Kit | IC50 | 0.1-1 µM | [5] |
Table 2: In Vitro Kinase Inhibition Profile of Pazopanib
| Target | Inhibition Metric | Value | Reference |
| VEGFR-1 | IC50 | 10 nM | [3][4] |
| VEGFR-2 | IC50 | 30 nM | [3][4] |
| VEGFR-3 | IC50 | 47 nM | [3][4] |
| PDGFRα | IC50 | 71 nM | [4] |
| PDGFRβ | IC50 | 84 nM | [3] |
| c-Kit | IC50 | 74 nM | [4] |
| FGFR1 | IC50 | 74 nM | [3] |
| c-Fms (CSF1R) | IC50 | 146 nM | [3] |
Cellular Activity: From Enzyme Inhibition to Biological Response
Beyond enzymatic assays, the efficacy of these inhibitors is further elucidated through cell-based assays that measure their impact on cellular processes such as proliferation and signaling pathway activation.
This compound has been shown to inhibit the VEGF-stimulated tyrosine phosphorylation of KDR (VEGFR-2) in human umbilical vein endothelial cells (HUVECs).[5] It also blocks PDGF-stimulated PDGFRβ tyrosine phosphorylation in NIH-3T3 cells.[5] Furthermore, this compound inhibits VEGF-driven mitogenesis of HUVECs with an IC50 of 0.34 μM and SCF-induced proliferation of MO7E cells with an IC50 of 0.29 μM.[5]
Pazopanib has demonstrated the ability to inhibit the ligand-induced autophosphorylation of VEGFR-2, PDGFRβ, and c-Kit in various cell lines.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Figure 1. Simplified VEGFR and PDGFR signaling pathways and points of inhibition by this compound and Pazopanib.
Figure 2. Generalized experimental workflow for an in vitro kinase inhibition assay.
Figure 3. Generalized experimental workflow for a cell proliferation assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in vitro data. Below are representative methodologies for key assays used to evaluate TKIs like this compound and Pazopanib.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Compound Dilution: Serially dilute the test compounds (this compound or Pazopanib) in DMSO.
-
Kinase Reaction:
-
Add the recombinant kinase to the reaction buffer.
-
Add the serially diluted test compound.
-
Initiate the reaction by adding a mixture of the peptide substrate and [γ-33P]ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 120 minutes).
-
Reaction Termination and Filtration: Stop the reaction by adding phosphoric acid. Harvest the reaction mixtures onto a filter plate (e.g., P30 filtermat) and wash to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of kinase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Plate cells (e.g., HUVECs, cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Pazopanib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing and Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for Phospho-Receptor Tyrosine Kinases
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of this compound or Pazopanib for a specified time (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF) for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the receptor or a housekeeping protein (e.g., β-actin, GAPDH). Densitometry can be used to quantify the relative levels of phosphorylation.
Conclusion
This guide provides a comparative overview of this compound and Pazopanib based on available in vitro data. Pazopanib generally exhibits lower nanomolar IC50 values against VEGFRs and PDGFRs compared to the micromolar or high nanomolar values for this compound against some of these targets, with the notable exception of this compound's high potency against PDGFRβ. These differences in inhibitory profiles may translate to varied biological effects and therapeutic applications. The provided experimental protocols offer a foundation for researchers to design and conduct further comparative studies to elucidate the nuanced differences between these two important tyrosine kinase inhibitors.
References
- 1. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 2. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Orantinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial operational and logistical guidance for the proper handling and disposal of Orantinib (also known as SU6668 or TSU-68), a multi-targeted receptor tyrosine kinase inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact. This compound is categorized as a potent antineoplastic and cytotoxic agent; therefore, all handling and disposal must be conducted with stringent safety measures in place.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be fully equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Minimum Recommended PPE:
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-tested gloves. |
| Gown | Disposable, solid-front gown with a closed back and tight-fitting cuffs, made of low-permeability fabric. |
| Eye Protection | Safety goggles or a face shield. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary when handling the powdered form of the agent to avoid inhalation. |
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet (BSC) to contain any aerosols or dust. Work surfaces should be decontaminated both before and after each use.
II. Spill Management
In the event of a spill, the area must be evacuated and secured immediately. Only personnel trained in hazardous material cleanup and equipped with the proper PPE should address the spill.
Spill Cleanup Protocol:
-
Containment: Cover the spill with an absorbent material suitable for chemical spills.
-
Decontamination: Using a non-sparking tool, collect the absorbed material and place it into a designated hazardous waste container.
-
Cleaning: Decontaminate the spill area with a 10% caustic solution, followed by a thorough rinse.
-
Ventilation: Ensure the area is well-ventilated until the cleanup is complete.
III. This compound Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound waste.
IV. Detailed Disposal Procedures
Proper segregation and containment of this compound waste are critical. Do not mix this compound waste with other laboratory waste streams.[1]
Waste Stream Management:
| Waste Type | Description | Container Type | Disposal Method |
| Solid Waste | Contaminated disposable items such as gloves, absorbent pads, and empty vials. | Yellow Trace Chemotherapy Waste Container.[1] | Regulated Medical Waste Incineration.[2] |
| Liquid Waste | Contaminated buffers, media, or stock solutions. | Black RCRA Hazardous Waste Container.[1][2] | High-Temperature Hazardous Waste Incineration.[2] |
| Sharps Waste | Used syringes and needles contaminated with this compound. | Yellow Sharps Container for Chemotherapy.[3] | Regulated Medical Waste Incineration.[2] |
Key Disposal Steps:
-
Segregation: At the point of generation, separate waste into the three categories: solid, liquid, and sharps.
-
Containment: Place each waste type into its designated, properly labeled container.[1] All containers must be securely sealed.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," "Cytotoxic," and list all chemical constituents.[2]
-
Storage: Store waste containers in a designated, secure satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration.[1][3]
Disposal of liquid this compound waste via the sewer system is strictly prohibited.[2]
V. Decontamination of Reusable Equipment
There is no single universal deactivating agent for all cytotoxic drugs.[2] Therefore, a two-step cleaning process is recommended for all non-disposable equipment and work surfaces.
-
Initial Cleaning: Clean with a suitable detergent and water.
-
Rinsing: Thoroughly rinse with water.
-
Solvent Rinse (if necessary): If this compound is not soluble in water, a rinse with 70% isopropyl alcohol may be used after the initial cleaning.[3]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with regulatory standards for hazardous waste disposal. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound.
References
Essential Safety and Logistics for Handling Orantinib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Orantinib. This compound, an inhibitor of receptor tyrosine kinases, is classified as a hazardous drug, necessitating stringent personal protective equipment (PPE) and handling protocols to minimize exposure and ensure safe disposal.[1][2][3] Adherence to these guidelines is critical for personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| PPE Component | Standard/Specification | Purpose |
| Gloves | ASTM D6978 tested chemotherapy gloves | Prevents skin contact. Double gloving is recommended.[2][4] |
| Gown | Disposable, impermeable, solid-front gown | Protects against splashes and contamination of personal clothing.[2][5] |
| Eye Protection | Safety goggles or a full-face shield | Prevents eye contact with the compound.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling powders or when there is a risk of aerosolization.[7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following step-by-step procedure should be followed:
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.[6]
-
Ensure that a spill kit specifically for hazardous drugs is readily accessible.[8]
-
All personnel involved must be trained on the specific hazards of this compound and the procedures for safe handling and emergency response.
-
-
Donning PPE :
-
Before entering the designated handling area, don all required PPE in the correct order: gown, then mask/respirator, then eye protection, and finally, two pairs of chemotherapy-rated gloves.[2]
-
-
Compound Handling :
-
When weighing or preparing solutions, perform all manipulations within a containment device such as a chemical fume hood to minimize aerosol generation.
-
Use Luer-Lok syringes and other closed-system transfer devices (CSTDs) where possible to prevent leaks and spills.[4]
-
Avoid eating, drinking, or applying cosmetics in the handling area.
-
-
Decontamination :
-
After handling, decontaminate all work surfaces with a suitable cleaning agent. A two-step process of cleaning with a detergent followed by a deactivating agent (if available and appropriate) is recommended.[7]
-
Wipe down all equipment used with the decontaminating solution.
-
-
Doffing PPE :
-
Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, then inner gloves. Eye and respiratory protection are typically removed last.
-
Dispose of all single-use PPE as hazardous waste immediately after removal.[9]
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with this compound, including unused compounds, contaminated labware, and used PPE, must be segregated as hazardous waste.[7][9]
-
Waste Containers :
-
Sharps : Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant sharps container labeled "Hazardous Waste" or "Chemotherapy Waste".[4]
-
Solid Waste : Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof hazardous waste container (often a yellow or black bin).[7]
-
Liquid Waste : Unused solutions or contaminated liquids should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.[7]
-
-
Final Disposal : All hazardous waste must be disposed of through an accredited hazardous waste management contractor, typically via high-temperature incineration.[9]
Emergency Procedures
In the event of accidental exposure, immediate action is necessary:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]
-
Eye Contact : Flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[6]
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for this compound.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pogo.ca [pogo.ca]
- 3. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. education.eviq.org.au [education.eviq.org.au]
- 6. resources.tocris.com [resources.tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
